molecular formula C38H33NO4S B2612550 Fmoc-N-Me-D-Cys(Trt)-OH CAS No. 1349807-46-0; 921604-15-1

Fmoc-N-Me-D-Cys(Trt)-OH

Cat. No.: B2612550
CAS No.: 1349807-46-0; 921604-15-1
M. Wt: 599.75
InChI Key: RAKOPMQMPUNRGI-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-D-Cys(Trt)-OH is a useful research compound. Its molecular formula is C38H33NO4S and its molecular weight is 599.75. The purity is usually 95%.
BenchChem offers high-quality Fmoc-N-Me-D-Cys(Trt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-Me-D-Cys(Trt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOPMQMPUNRGI-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Peptidomimetic Therapeutics

Executive Summary

The incorporation of Fmoc-N-Me-D-Cys(Trt)-OH (N-alpha-methyl-D-cysteine) into peptide sequences represents a high-value strategy in modern drug discovery.[1] This building block addresses two critical failure modes in peptide therapeutics: metabolic instability and poor membrane permeability .[1] By combining the conformational constraints of the D-stereoisomer with the steric blockade of N-methylation, this residue forces unique backbone geometries (often favoring cis-amide bonds) and eliminates a crucial hydrogen bond donor, thereby enhancing lipophilicity and resistance to proteolysis.

However, the very properties that make this residue valuable—steric bulk and N-alkylation—introduce significant synthetic challenges, including difficult coupling kinetics, high racemization risks, and diketopiperazine (DKP) formation. This guide provides an optimized technical framework for utilizing this residue in Solid Phase Peptide Synthesis (SPPS).

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-D-cysteine(trityl)-OH
CAS Number 1349807-46-0 (D-isomer specific)
Molecular Formula C₃₈H₃₃NO₄S
Molecular Weight 599.74 g/mol
Solubility Soluble in DMF, NMP, DCM.[1] Insoluble in water.[1]
Purity (HPLC) ≥ 98.0% (Critical for preventing deletion sequences)
Chiral Purity ≥ 99.5% D-enantiomer
Storage +2°C to +8°C (Desiccated).[1] Long-term: -20°C.

Synthetic Utility & Challenges

Integrating Fmoc-N-Me-D-Cys(Trt)-OH requires deviating from standard automated protocols.[1] The N-methyl group introduces steric clash that retards acylation rates, while the D-cysteine moiety is sensitive to base-catalyzed racemization.

The "Difficult Coupling" Problem

The N-methyl group on the preceding residue (if coupling to an N-Me site) or the steric bulk of the incoming N-Me-D-Cys itself significantly lowers the reaction rate. Standard HBTU/DIPEA cycles often result in incomplete coupling (deletion sequences).[1]

Solution: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .[1] The aza-benzotriazole moiety facilitates faster acylation via a neighboring group effect.[1]

Diketopiperazine (DKP) Formation

The Critical Failure Mode: When Fmoc-N-Me-D-Cys(Trt)-OH is the second residue attached to the resin (AA2), removal of its Fmoc group exposes a secondary amine.[1] Due to the N-methyl group, the peptide bond between AA2 and AA1 often adopts a cis conformation, bringing the N-terminal amine into proximity with the C-terminal ester linkage. This leads to intramolecular nucleophilic attack, cleaving the dipeptide from the resin as a cyclic diketopiperazine.

Prevention Strategy:

  • Resin Choice: Use sterically hindered resins like 2-Chlorotrityl Chloride (2-CTC) resin.[1] The bulky trityl linker discourages the attack.

  • Deprotection: Avoid standard 20% Piperidine. Use DBU/Piperidine cocktails or short-duration deprotection cycles.[1]

Protocol: Optimized SPPS Integration

This protocol assumes the use of a standard polystyrene or PEG-based resin.[1]

Phase A: Coupling Fmoc-N-Me-D-Cys(Trt)-OH to the Resin/Peptide

Standard carbodiimides (DIC) are too slow.[1] Phosphonium or Uronium salts are required.[1]

  • Activation:

    • Reagents: 4.0 eq Fmoc-N-Me-D-Cys(Trt)-OH, 3.9 eq HATU, 4.0 eq HOAt, 8.0 eq DIPEA (or TMP to reduce racemization).[1]

    • Solvent: DMF (NMP is superior if aggregation is suspected).[1]

    • Pre-activation: Mix amino acid, HATU, HOAt, and base for 1-2 minutes before adding to the resin.

  • Coupling:

    • Add activated solution to resin.[1]

    • Time: Double coupling is mandatory. 2 x 60 minutes at Room Temperature.

    • Monitoring: The Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine) must be performed.[1] Note: Kaiser test is negative for N-methylated N-termini; use Chloranil or p-Nitrophenol ester test.[1]

Phase B: Fmoc Removal from N-Me-D-Cys (DKP Mitigation)

This step is high-risk if N-Me-D-Cys is the second residue.[1]

  • Reagent: 5% Piperazine + 2% DBU in DMF (w/v).

    • Why? DBU is a non-nucleophilic base, reducing the risk of aspartimide formation (if Asp is present) and modulating the kinetics to favor deprotection over cyclization.

  • Cycle:

    • Wash: DMF (3x)[1][2]

    • Deprotection 1: 2 minutes (Short burst).[1]

    • Wash: DMF (2x)[1][2]

    • Deprotection 2: 5 minutes.[1]

    • Wash: DMF (5x) immediately.[1]

  • Next Step: Proceed immediately to the coupling of the next amino acid. Do not leave the resin in the deprotected state.

Phase C: Coupling the Next Amino Acid (AA3)

Coupling onto the secondary amine of N-Me-D-Cys is extremely difficult due to steric hindrance.[1]

  • Reagents: Use COMU or PyAOP (Phosphonium salt) instead of HATU for the incoming residue.

  • Conditions: Elevated temperature (50°C) or Microwave irradiation (75°C, 25W) is highly recommended, provided the Cys(Trt) protecting group is stable (Trt is generally stable at 50°C for short periods).[1]

  • Repeats: Triple coupling (3 x 45 min) may be necessary.

Structural Biology & Pharmacokinetics[1]

Conformational Impact

N-methylation eliminates the H-bond donor capability of the amide backbone. Energetically, the difference between trans and cis peptide bond configurations is reduced (from >2 kcal/mol to <1 kcal/mol), allowing the backbone to populate the cis state more frequently.

  • D-Cys Effect: The D-stereocenter induces a "reverse" turn geometry compared to natural L-amino acids.[1]

  • Result: This combination is ideal for inducing beta-turns or stabilizing macrocyclic structures (e.g., in stapled peptides).[1]

Metabolic Stability

Proteases (e.g., Trypsin, Chymotrypsin) rely on specific backbone H-bonding and L-stereochemistry for substrate recognition.[1] The N-methyl group sterically blocks the protease active site, while the D-configuration renders the scissile bond unrecognizable, extending plasma half-life from minutes to hours.

Visualization: Mechanisms & Workflows

Diagram 1: Optimized SPPS Cycle for N-Me-D-Cys

This flowchart illustrates the critical decision points and reagent swaps required for successful incorporation.

SPPS_Workflow Start Resin-Peptide-NH2 Activation Activation: 4 eq AA + HATU/HOAt Base: DIPEA/TMP Start->Activation Coupling Coupling Step: 2 x 60 min (Double Couple) Solvent: DMF/NMP Activation->Coupling Check QC: Chloranil Test Coupling->Check Success Coupling Complete Check->Success Blue (Negative) Fail Incomplete: Re-couple with PyAOP or Microwave (50°C) Check->Fail Purple (Positive) Deprotect Fmoc Removal: 5% Piperazine + 2% DBU (Short Cycles to prevent DKP) Success->Deprotect Fail->Coupling NextAA Next AA Coupling: Requires High Efficiency (COMU/PyAOP + Heat) Deprotect->NextAA

Caption: Optimized SPPS workflow emphasizing HATU activation and DKP mitigation steps.

Diagram 2: Diketopiperazine (DKP) Formation Mechanism

Visualizing the risk of premature cleavage when N-Me-D-Cys is at the dipeptide stage.[1]

DKP_Mechanism State1 Fmoc-N(Me)-D-Cys-AA1-Resin Action Fmoc Removal (Base) State1->Action State2 Free Secondary Amine HN(Me)-D-Cys-AA1-Resin Action->State2 CisState Cis-Conformation (Favored by N-Me) State2->CisState Equilibrium Attack Nucleophilic Attack on AA1 Carbonyl CisState->Attack Result Cleaved DKP Byproduct + Free Resin Attack->Result Irreversible

Caption: Mechanism of acid-catalyzed DKP formation favored by N-methylation and cis-amide geometry.

References

  • Chemical Identity & Properties

    • Source: ChemScene Datasheet.[1] "FMoc-N-me-d-cys(trt)-oh (CAS 1349807-46-0)."[1][3]

  • SPPS Coupling Protocols (N-Methylation)

    • Title: "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis."
    • Source: The Journal of Organic Chemistry (ACS).[1]

    • (Contextual validation of HATU/HOAt utility).[1]

  • Diketopiperazine Formation & Prevention

    • Title: "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Form
    • Source: ACS Omega.[1][4]

    • [1]

  • Pharmacokinetic Advantages (Permeability)

    • Title: "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
    • Source: MDPI Marine Drugs.[1]

    • [1]

  • Handling & Stability

    • Title: "Fmoc-N-Me-Cys(Trt)-OH MSDS."[1][3]

    • Source: Aapptec Safety Data Sheets.[1]

    • (General handling for Fmoc-Cys derivatives).[1]

Sources

Introduction: A Keystone Building Block in Modern Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Application of Fmoc-N-Me-D-Cys(Trt)-OH

In the landscape of advanced drug development and peptide chemistry, Fmoc-N-Me-D-Cys(Trt)-OH stands out as a sophisticated and highly valuable amino acid derivative. Its unique trifecta of structural modifications—a fluorenylmethoxycarbonyl (Fmoc) protected amine, an N-methylated peptide backbone, a D-enantiomeric configuration, and a trityl (Trt) protected cysteine thiol—equips peptide chemists with a powerful tool to overcome critical challenges in therapeutic peptide design. This guide provides a detailed exploration of the molecular architecture of Fmoc-N-Me-D-Cys(Trt)-OH, elucidates the causal reasoning behind its design, and offers field-proven protocols for its successful incorporation into complex peptide sequences.

The strategic N-methylation of the peptide backbone is a pivotal modification known to confer significant pharmacological advantages, including enhanced metabolic stability against enzymatic degradation, improved membrane permeability, and increased oral bioavailability[1][2][3][4][5][6]. The D-configuration of the cysteine residue further contributes to proteolytic resistance. The cysteine thiol group, protected by the bulky trityl group, serves as a versatile handle for forming essential disulfide bridges or for site-specific conjugation after synthesis[7]. This building block is therefore instrumental in the synthesis of next-generation peptides, from cyclic analogs with constrained conformations to novel peptide-drug conjugates.

Deconstructing the Molecular Architecture

The efficacy of Fmoc-N-Me-D-Cys(Trt)-OH arises from the distinct and synergistic functions of its constituent parts. Understanding the role of each component is fundamental to leveraging its full potential in solid-phase peptide synthesis (SPPS).

The Core Amino Acid: N-Methyl-D-Cysteine
  • D-Stereochemistry: The use of a D-amino acid instead of the naturally occurring L-isomer is a deliberate strategy to enhance the peptide's in vivo half-life. Peptides constructed from D-amino acids are not recognized by most endogenous proteases, rendering them significantly more resistant to enzymatic degradation.

  • N-Methylation: The methyl group on the amide nitrogen introduces a profound conformational constraint on the peptide backbone. This modification eliminates the amide proton, a critical hydrogen bond donor, thereby disrupting secondary structures like α-helices and β-sheets. This can be exploited to fine-tune receptor binding affinity and specificity[1][6]. From a pharmacokinetic perspective, N-methylation increases lipophilicity, which can improve cell membrane permeability and oral bioavailability[2][3][5].

  • Cysteine Thiol Group: The sulfhydryl (-SH) group of cysteine is one of the most reactive functional groups in proteins. It is essential for forming intramolecular or intermolecular disulfide bonds that stabilize the peptide's tertiary structure[7]. During synthesis, this highly nucleophilic group must be masked to prevent unwanted side reactions[8].

The Orthogonal Protecting Group Strategy

The successful synthesis of complex peptides hinges on an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions without affecting others. Fmoc-N-Me-D-Cys(Trt)-OH is a masterclass in this principle.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amine. Its primary advantage is its lability under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF)[9][][11]. This base-mediated cleavage is highly efficient and orthogonal to the acid-labile side-chain protecting groups, forming the cornerstone of modern Fmoc-SPPS[12][13].

  • Trt (Trityl) Group: The triphenylmethyl (Trt) group serves as the semi-permanent protection for the cysteine thiol. It is a bulky group that provides excellent steric shielding[14]. Crucially, it is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA)[8][15]. This orthogonality is the key to selectively deprotecting the N-terminus for chain elongation while the thiol side chain remains protected.

The diagram below illustrates the distinct cleavage conditions for the Fmoc and Trt protecting groups, highlighting the principle of orthogonality that is central to Fmoc-SPPS.

G cluster_fmoc Fmoc Group Removal cluster_trt Trt Group Removal Molecule Fmoc-N-Me-D-Cys(Trt)-Peptide Fmoc_Deprotection H-N-Me-D-Cys(Trt)-Peptide Molecule->Fmoc_Deprotection  20% Piperidine/DMF (Base Labile) Trt_Deprotection Fmoc-N-Me-D-Cys(H)-Peptide Molecule->Trt_Deprotection  95% TFA (Acid Labile)

Caption: Orthogonal protection scheme of Fmoc-N-Me-D-Cys(Trt)-OH.

Physicochemical Properties

A summary of the key physical and chemical properties of Fmoc-N-Me-D-Cys(Trt)-OH is provided below for quick reference.

PropertyValueReference
Chemical Formula C₃₈H₃₃NO₄S[16][17]
Molecular Weight 599.74 g/mol [17]
CAS Number 944797-51-7[16][18]
Appearance White to off-white powder or crystals
Melting Point 234-239 °C
Solubility Soluble in DMF
Storage Temperature 2-8°C
Optical Activity [α]22/D -25.0°, c = 0.5% in dichloromethane

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain is notoriously challenging due to steric hindrance[1][19][20]. The N-methyl group shields the carboxyl group, slowing the kinetics of amide bond formation. Therefore, specialized protocols are required for efficient coupling.

The Challenge of Steric Hindrance

Coupling a standard Fmoc-amino acid onto an N-methylated amine, or coupling an N-methylated amino acid itself, requires overcoming a significant activation energy barrier[20][21]. Standard coupling reagents like HBTU or TBTU can be less effective, leading to incomplete reactions, low yields, and deletion sequences in the final product[1].

Recommended Coupling Protocol

To ensure high-yield incorporation of Fmoc-N-Me-D-Cys(Trt)-OH, the use of a more potent uronium/aminium salt coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is strongly recommended[1][18]. HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or collidine, forms a highly reactive acyl-intermediate that can overcome the steric barrier.

Step-by-Step Coupling Methodology:

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Cocktail Preparation: In a separate vessel, dissolve Fmoc-N-Me-D-Cys(Trt)-OH (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activation cocktail to the washed, deprotected peptide-resin. Agitate the reaction mixture at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings, double coupling or overnight reaction may be necessary[9].

  • Monitoring: The completion of the coupling cannot be monitored by the standard ninhydrin test, as it does not react with the secondary amine of the N-methylated residue. The bromophenol blue test is a suitable alternative; a yellow color indicates a completed reaction, while a blue or green color signifies an incomplete coupling requiring further reaction time or a recoupling step[1].

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF again to prepare for the next cycle.

The following workflow diagram visualizes the key steps for incorporating this specialized building block during an SPPS cycle.

SPPS_Workflow start Start: Peptide-Resin (Fmoc-AA...-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling Reaction Fmoc-N-Me-D-Cys(Trt)-OH HATU / DIPEA in DMF (2-4 hours) wash1->coupling monitoring 4. Monitor Completion (Bromophenol Blue Test) coupling->monitoring wash2 5. DMF / DCM Wash monitoring->wash2 Complete (Yellow) recouple Recouple monitoring->recouple Incomplete (Blue) end End: Peptide-Resin (Fmoc-NMeCys(Trt)-AA...-Resin) wash2->end recouple->coupling

Caption: SPPS cycle for coupling Fmoc-N-Me-D-Cys(Trt)-OH.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the semi-permanent side-chain protecting groups, including the Trt group, must be removed.

The Role of Scavengers

The Trt group is removed by acidolysis, which generates a stable trityl cation[22]. This carbocation is highly reactive and can lead to unwanted side reactions, such as re-attachment to the now-free cysteine thiol or alkylation of sensitive residues like tryptophan. To prevent this, scavengers are included in the cleavage cocktail. Triisopropylsilane (TIS) is an extremely effective scavenger that irreversibly quenches the trityl cation, converting it to triphenylmethane[15].

Recommended Cleavage Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% Water, and 2.5% TIS .

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow it to react for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the cleaved peptide by adding the filtrate dropwise into a large volume of cold diethyl ether[8].

  • Isolation and Purification: Collect the peptide precipitate by centrifugation, wash with cold ether to remove residual scavengers, and dry the crude product. The peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC)[8].

Conclusion

Fmoc-N-Me-D-Cys(Trt)-OH is a testament to the power of rational chemical design in peptide science. Its structure is a carefully orchestrated combination of features that address fundamental challenges in drug development: proteolytic instability, poor membrane permeability, and the need for precise structural control. While its incorporation requires specialized protocols to overcome the inherent steric challenges of N-methylation, the use of potent coupling reagents like HATU provides a reliable pathway for its integration. By understanding the function of each molecular component and applying optimized synthetic methodologies, researchers can effectively utilize this building block to construct novel and potent peptide therapeutics.

References

  • AAPPTec. MSDS MFC105 Fmoc-MeCys(Trt)-OH.pdf. [Link]

  • Isidro-Llobet, A., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Urban, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Aurelio, L., et al. (2004). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • Burgess, K. (2023). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

  • Demmer, O., et al. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.... [Link]

  • Biron, E., et al. (2006). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. [Link]

  • Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

  • Svatunek, D., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Fields, G.B., et al. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Vágner, J., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. International Journal of Peptide Research and Therapeutics. [Link]

  • Biron, E., et al. (2006). N-methylation of peptides: a new perspective in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Chatterjee, J., et al. (1999). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry. [Link]

Sources

N-Methylated Cysteine in Peptide Synthesis: A Technical Guide to Stability and Permeability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, integration, and application of N-methylated cysteine derivatives in peptide drug development.

Executive Summary: The Strategic Value of N-Me-Cys

In the development of peptide therapeutics, N-methylation of the peptide backbone is a validated strategy to overcome two primary failures: poor membrane permeability and rapid proteolytic degradation. By replacing the amide proton with a methyl group, researchers eliminate a hydrogen bond donor, thereby increasing lipophilicity and reducing the energy penalty for membrane traversal.

Cysteine (Cys) presents a unique challenge and opportunity.[1][2] Its thiol group is critical for disulfide cyclization and native chemical ligation, yet it is highly susceptible to oxidation and racemization. N-methylation of Cysteine (N-Me-Cys) combines the structural constraints of N-alkylation with the chemoselectivity of the thiol, enabling the design of:

  • Protease-Resistant Macrocycles: N-Me-Cys prevents enzymatic recognition at the cleavage site.[2]

  • Permeable Thioether Scaffolds: Enhancing oral bioavailability in cyclic peptides.

This guide provides the rigorous methodologies required to synthesize and utilize N-Me-Cys without compromising chiral integrity or yield.[2]

Synthesis of the Building Block: Fmoc-N-Me-Cys(Pg)-OH[2]

Direct methylation of Cysteine on-resin is fraught with side reactions, primarily S-methylation and beta-elimination.[2] The gold standard for high-fidelity synthesis is the use of pre-formed building blocks, specifically via the 5-Oxazolidinone (Freidinger Lactam) Route .[2]

The Oxazolidinone Route (Recommended)

This method utilizes an acid-labile oxazolidinone ring to simultaneously protect the amine and activate the position for methylation, while the thiol remains orthogonally protected (e.g., with StBu or Trt).

Mechanism:

  • Cyclization: Condensation of Fmoc-Cys(StBu)-OH with paraformaldehyde creates the 5-oxazolidinone ring.[2]

  • Reductive Ring Opening: Treatment with Triethylsilane (TES) and TFA opens the ring, resulting in the N-methylated amino acid.

Experimental Protocol: Synthesis of Fmoc-N-Me-Cys(StBu)-OH[2]
  • Reagents: Fmoc-Cys(StBu)-OH (10 mmol), Paraformaldehyde (3 g), p-Toluenesulfonic acid (catalytic), Toluene (100 mL).[2]

  • Cyclization: Reflux the mixture in Toluene with a Dean-Stark trap for 2 hours to remove water.

  • Work-up: Wash with 5% NaHCO3, dry over MgSO4, and concentrate to yield the oxazolidinone intermediate.

  • Reductive Cleavage: Dissolve the intermediate in CHCl3/TFA (1:1). Add Triethylsilane (3 eq) and stir at room temperature for 10 hours.

  • Purification: Concentrate in vacuo. Precipitate with cold ether or purify via flash chromatography (Hexane/EtOAc).[2]

Expert Insight: The choice of S-protecting group is critical. StBu (S-tert-butylthio) is preferred over Trityl (Trt) for this specific synthesis route because the acidic conditions required for oxazolidinone ring opening can prematurely cleave a Trityl group.[2]

Visualization: The Oxazolidinone Pathway

OxazolidinoneRoute Start Fmoc-Cys(StBu)-OH Step1 Cyclization (Paraformaldehyde, pTsOH) Start->Step1 Inter 5-Oxazolidinone Intermediate Step1->Inter - H2O Step2 Reductive Opening (TFA, Triethylsilane) Inter->Step2 End Fmoc-N-Me-Cys(StBu)-OH Step2->End Ring Opening

Figure 1: Synthesis of N-methylated Cysteine building block via the Oxazolidinone route to ensure S-protection integrity.

Solid-Phase Peptide Synthesis (SPPS) Integration[2][7]

Integrating N-Me-Cys into a peptide sequence introduces two distinct hurdles:

  • Coupling OF N-Me-Cys: High risk of racemization.[1][2][3]

  • Coupling TO N-Me-Cys: Extreme steric hindrance (secondary amine).[2]

Coupling OF Fmoc-N-Me-Cys-OH (Preventing Racemization)

Cysteine derivatives are notoriously prone to racemization during activation due to the acidity of the alpha-proton, which is exacerbated by the electron-withdrawing nature of the protecting groups.[2]

  • Avoid: Strong bases like DBU or high concentrations of DIPEA.

  • Recommended Base: 2,4,6-Collidine (TMP) or Sym-collidine .[2] These weak, bulky bases are sufficient for activation but minimize proton abstraction from the alpha-carbon.

  • Coupling Reagent: DIC/Oxyma is superior to HATU/DIEA for preserving chirality in Cysteine couplings.

Coupling TO the N-Methylated Terminus (Overcoming Sterics)

Once N-Me-Cys is on the resin, the N-terminus is a secondary amine with significant steric bulk.[2] Standard coupling protocols will fail or result in deletion sequences.

  • Reagent: HATU or COMU is required here. The high reactivity is necessary to drive the reaction to completion.

  • Conditions: Double coupling is mandatory.

  • Microwave Assistance: 75°C for 5 minutes (max) is effective, but ensure the Cys side chain protection (e.g., Trt) is stable at this temp.

Optimized SPPS Protocol for N-Me-Cys
StepReagent/ConditionPurpose
Fmoc Deprotection 20% Piperidine + 0.1M HOBt in DMFHOBt suppresses aspartimide formation and racemization of the sensitive Cys residue.[2]
Coupling (OF) Fmoc-N-Me-Cys-OH (3 eq), DIC (3 eq), Oxyma (3 eq), Collidine (3 eq) Low-racemization coupling.[2]
Capping Acetic Anhydride / PyridinePermanently caps unreacted amines to prevent deletion sequences.
Coupling (TO) Next AA (5 eq), HATU (5 eq) , HOAt (5 eq), DIEA (10 eq)High-power coupling to overcome steric hindrance of the N-methyl group.[2]
Cleavage TFA / TIS / H2O / EDT (92.5 : 2.5 : 2.5 : 2.[4]5)EDT (Ethanedithiol) is crucial to scavenge reactive species and prevent S-alkylation.[2]
Visualization: SPPS Decision Logic

SPPS_Logic Start Start Coupling Cycle CheckResidue Is the Resin-Bound AA N-Methylated? Start->CheckResidue Yes Yes (Steric Hindrance) CheckResidue->Yes No No CheckResidue->No HardCouple Use HATU / HOAt / DIEA Double Couple Microwave (75°C) Yes->HardCouple CheckIncoming Is Incoming AA Fmoc-N-Me-Cys? No->CheckIncoming IncYes Yes (Racemization Risk) CheckIncoming->IncYes IncNo No CheckIncoming->IncNo SoftCouple Use DIC / Oxyma / Collidine No Microwave Limit Base Exposure IncYes->SoftCouple StdCouple Standard HBTU/DIEA IncNo->StdCouple

Figure 2: Decision matrix for coupling reagents based on steric hindrance and racemization risks.

Critical Side Reactions & Troubleshooting

Beta-Elimination

The most pervasive side reaction for Cysteine is beta-elimination, converting Cys to Dehydroalanine (Dha).[2] This is catalyzed by base (piperidine) during Fmoc removal.[2][5][6]

  • Risk Factor: N-methylation increases the acidity of the alpha-proton, potentially increasing elimination risk if the N-methyl group is on the preceding residue? No, actually N-methylation of Cys itself removes the amide proton, but the alpha-proton remains.

  • Mitigation: Use DIPEA or Dbu sparingly. For Fmoc removal, 0.1M HOBt added to piperidine reduces basicity-driven elimination.

Diketopiperazine (DKP) Formation

If N-Me-Cys is at the N-terminus of a dipeptide (e.g., Fmoc-N-Me-Cys-Pro-Resin), spontaneous cyclization to form a DKP can occur upon Fmoc removal, cleaving the dipeptide from the resin.[2]

  • Mitigation: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin .[1][2] The steric bulk of the Trityl resin prevents DKP formation.[1] Avoid Wang resin for C-terminal N-Me-Cys sequences.[2]

References

  • A Viable Synthesis of N-Methyl Cysteine. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Source: Springer Nature Experiments. URL:[Link][2]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link][2]

  • Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement. Source: Organic Letters (ACS Publications).[2] URL:[Link][2]

Sources

A Senior Application Scientist's Guide to the Fmoc Protection Strategy for Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy represents a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-purity assembly of peptides for research, diagnostics, and therapeutic applications.[1][2] This guide provides an in-depth technical examination of the Fmoc/tBu orthogonal protection scheme, detailing the chemical principles, core methodologies, and practical considerations essential for its successful implementation. We will explore the causality behind experimental choices, from resin selection and amino acid activation to deprotection and cleavage protocols. Furthermore, this document addresses common challenges, such as peptide aggregation and difficult couplings, offering field-proven mitigation strategies. Through detailed protocols, comparative data, and mechanistic diagrams, this guide serves as an authoritative resource for both novice and experienced peptide chemists seeking to optimize their synthesis workflows.

The Principle of Orthogonality: The Genius of the Fmoc/tBu Strategy

The widespread adoption of Fmoc chemistry is rooted in its elegant implementation of an orthogonal protection scheme .[3][4][5] In peptide synthesis, orthogonality means that the protecting groups for the temporary Nα-amino terminus and the "permanent" amino acid side-chains can be removed under distinct, non-interfering chemical conditions.[3][5]

The Fmoc/tBu strategy masterfully employs this principle:

  • Nα-Amino Protection: The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]

  • Side-Chain Protection: Reactive amino acid side-chains are protected by acid-labile groups, most commonly derived from tert-butanol (e.g., t-Butyl (tBu), t-Butyloxycarbonyl (Boc)) or the trityl (Trt) group.[3][5][7][8]

This orthogonality is critical. During the synthesis cycle, the Nα-Fmoc group is selectively removed at each step to allow for the addition of the next amino acid, while the side-chain protecting groups remain intact.[4] Only at the very end of the synthesis are the side-chain groups and the peptide-resin linker cleaved simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[1][4][5] This prevents unwanted side reactions and ensures the precise assembly of the target peptide sequence.[4]

The Anatomy of the Fmoc-SPPS Cycle

Solid-phase peptide synthesis is a cyclical process where the peptide is progressively elongated while being anchored to an insoluble resin support.[1][2] This simplifies the entire process by allowing reagents and byproducts to be removed by simple filtration and washing, a significant advantage over traditional liquid-phase synthesis.[1]

The core cycle of Fmoc-SPPS consists of four key stages: Deprotection, Activation, Coupling, and optional Capping.

Step 1: Nα-Fmoc Deprotection

The removal of the Fmoc group is the crucial first step in each cycle, exposing the N-terminal amine for the subsequent coupling reaction.[7] This is achieved via a base-catalyzed β-elimination mechanism.[5][6][9]

Mechanism of Action:

  • A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[8][9]

  • This generates a stabilized carbanion, which rapidly undergoes β-elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.[4][8]

  • The secondary amine (piperidine) acts as a scavenger, trapping the DBF to form a stable adduct that is easily washed away from the resin-bound peptide.[4][9]

Fmoc_Deprotection

Field Protocol Insights: A 20% (v/v) solution of piperidine in DMF is the standard reagent.[7] The deprotection is typically performed in two stages: a short initial treatment (1-5 minutes) followed by a longer one (5-10 minutes) to ensure complete removal.[6][8] Incomplete deprotection is a common cause of deletion sequences (peptides missing an amino acid) in the final product.[9] For sequences prone to aggregation, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine to scavenge the DBF byproduct.[3][6][8]

Steps 2 & 3: Amino Acid Activation and Coupling

Once the N-terminal amine is free, the next Fmoc-protected amino acid in the sequence is introduced and coupled to form a new peptide bond. For this to occur efficiently, the carboxyl group of the incoming amino acid must first be activated to make it more electrophilic.[10]

Causality of Activation: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. Activation converts the carboxyl group into a highly reactive intermediate that readily undergoes nucleophilic attack by the peptide's free N-terminal amine.[10]

Common Activation Methods:

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These are the most popular and efficient activating agents in modern SPPS.[6][11] Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OBt-ester intermediate.[6] HATU is even more potent and is often reserved for "difficult" couplings involving sterically hindered amino acids.[6]

  • Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective activator. It is almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or its superior aza-analogue, HOAt.[6] The carbodiimide activates the amino acid, which is then trapped by HOBt to form an active ester. This two-step process minimizes side reactions, particularly racemization.[6]

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// Edges Start -> Deprotection [color="#EA4335"]; Deprotection -> Wash1 [color="#5F6368"]; Wash1 -> Coupling [color="#4285F4"]; Coupling -> Wash2 [color="#5F6368"]; Wash2 -> Capping [label="Check for\nincomplete coupling", fontsize=9, color="#FBBC05"]; Capping -> Repeat [color="#34A853"]; Wash2 -> Repeat [label="If coupling complete", fontsize=9, color="#34A853"]; Repeat -> Deprotection [label="Start next cycle", fontsize=9, color="#EA4335"]; } caption { label="The core workflow of the Fmoc-SPPS cycle."; fontsize=10; fontname="Arial"; } END_DOT

Step 4: Capping (A Critical Quality Control Step)

After the coupling step, a small fraction of the N-terminal amines on the resin may remain unreacted. If left unaddressed, these will lead to the formation of deletion sequences, which can be difficult to separate from the desired full-length peptide.

The Solution: Capping involves acetylating these unreacted amines using a highly reactive agent like acetic anhydride.[6][12] The resulting acetylated peptide is "terminated" and will not participate in subsequent coupling cycles. This strategy significantly simplifies the final purification process by ensuring that the major impurities are truncated peptides, which are chemically distinct and more easily separated from the target product.[6]

Key Components and Reagents: A Curated Overview

The success of Fmoc-SPPS relies on the careful selection of several key components.

Solid Supports (Resins)

The resin is the insoluble polymer matrix upon which the peptide is built.[2][13] The choice of resin dictates the C-terminal functionality of the final peptide.[7][14]

Resin TypeC-Terminal FunctionalityLinker Cleavage ConditionTypical Application
Wang Resin Carboxylic Acid (-COOH)95% TFASynthesis of peptide acids.[7][14]
Rink Amide Resin Amide (-CONH₂)95% TFASynthesis of peptide amides, a common motif in bioactive peptides.[7][14][15]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (-COOH) or Protected Peptide FragmentVery mild acid (e.g., 1% TFA)Synthesis of fully protected peptide fragments; minimizes diketopiperazine formation.[6][7]
Side-Chain Protecting Groups

Protecting reactive side-chains is essential to prevent branching and other side reactions. The groups must be stable to the basic conditions of Fmoc deprotection but readily removable by TFA during the final cleavage step.[5][8]

Amino AcidCommon Side-Chain Protecting GroupRationale for Use
Arg (Arginine)Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Offers good stability and is efficiently cleaved by TFA.[4][5][16]
Asp (Aspartic Acid), Glu (Glutamic Acid)OtBu (O-tert-butyl)Protects the side-chain carboxyl group; readily cleaved by TFA.[7][16]
Cys (Cysteine), Asn (Asparagine), Gln (Glutamine), His (Histidine)Trt (Trityl)Provides acid-labile protection for the thiol (Cys) and amide/imidazole (Asn/Gln/His) side-chains.[4][7][16]
Lys (Lysine), Trp (Tryptophan)Boc (tert-butyloxycarbonyl)Protects the epsilon-amino group of Lysine and the indole nitrogen of Tryptophan.[7][16]

Standard Experimental Protocols

The following protocols represent self-validating, field-proven methodologies for manual Fmoc-SPPS.

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for at least 30-60 minutes.[7]

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine/DMF solution. Agitate for 7-10 minutes to ensure complete deprotection.[6]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct.

Protocol 2: HBTU/DIPEA Coupling

This protocol assumes a 0.1 mmol synthesis scale.

  • To the deprotected peptide-resin, add a solution containing:

    • The next Fmoc-amino acid (0.4 mmol, 4 equivalents)

    • HBTU (0.39 mmol, 3.9 equivalents)

    • HOBt (0.4 mmol, 4 equivalents)

    • Dissolved in a minimal volume of DMF.

  • Add DIPEA (0.8 mmol, 8 equivalents) to the mixture to begin the activation.

  • Agitate the reaction vessel for 30-60 minutes at room temperature. For difficult couplings, the time can be extended or a more potent activator like HATU can be used.[11]

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and DMF again (3 times) to prepare for the next deprotection step.

  • Validation: Perform a qualitative colorimetric test (e.g., Kaiser or Ninhydrin test) to confirm the absence of free primary amines.[17] A positive result (blue color) indicates incomplete coupling, necessitating a second coupling step or a capping procedure.[12]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups.[18] This is typically done with a "cleavage cocktail" consisting of strong acid and scavengers.

The Role of Scavengers: During acidolysis, the protecting groups are released as highly reactive carbocations.[8][18] These cations can irreversibly modify sensitive amino acid residues like Tryptophan, Methionine, and Tyrosine. Scavengers are nucleophilic reagents added to the TFA to "trap" these reactive species.[18]

Standard Cleavage Cocktail (Reagent K - Modified): A common and effective non-malodorous cocktail suitable for most peptides is:

  • TFA / Water / Triisopropylsilane (TIS) in a ratio of 95 : 2.5 : 2.5 (v/v/v).[1][18]

    • TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[1][7]

    • Water: Acts as a scavenger and helps with the solubility of the peptide.

    • TIS: A highly effective carbocation scavenger, particularly for Trt groups.[1][7][18]

Protocol 3: Final Peptide Cleavage
  • Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and cool it on an ice bath.

  • Add the cold cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate, which now contains the crude peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Troubleshooting: Overcoming Peptide Aggregation

One of the most significant challenges in SPPS is on-resin aggregation, where growing peptide chains associate with each other through hydrogen bonds.[12][19] This can physically block reactive sites, leading to incomplete deprotection and coupling, and ultimately, failed syntheses.[12][19]

Mitigation Strategies:

  • Chaotropic Agents: Adding salts like LiCl to the coupling and deprotection solutions can disrupt hydrogen bonding networks.

  • "Difficult Sequence" Reagents: Employing more potent coupling reagents like HATU can drive reactions to completion even in aggregated sequences.[6]

  • Pseudoproline Dipeptides: Incorporating commercially available dipeptide building blocks that introduce a "kink" into the peptide backbone can effectively disrupt the formation of secondary structures that lead to aggregation.[19]

  • Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be a better choice for hydrophobic, aggregation-prone sequences.[20]

Conclusion

The Fmoc/tBu protection strategy is a robust, versatile, and highly refined methodology that has become the gold standard for solid-phase peptide synthesis. Its success is built upon the principle of orthogonal protection, allowing for the precise, stepwise assembly of complex peptide molecules. By understanding the chemical mechanisms behind each step—from the base-catalyzed deprotection of the Fmoc group to the acid-catalyzed final cleavage—researchers can make informed decisions to optimize synthesis efficiency, purity, and yield. The protocols and troubleshooting strategies outlined in this guide provide a framework for navigating the complexities of peptide synthesis, empowering scientists to confidently produce the high-quality peptides required for cutting-edge research and drug development.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Vertex AI Search Grounding API.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Solid phase peptide synthesis Resin. Sunresin.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Deprotecting Fmoc Group Mechanism. Organic Chemistry - YouTube.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Advances in Fmoc solid-phase peptide synthesis.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.
  • Side-chain protecting groups in Fmoc-based SPPS.
  • Resins for Solid Phase Peptide Synthesis. ChemPep.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTEC.
  • What do you do when your peptide synthesis fails?. Biotage.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • The benefits of StratoSpheres resins for peptide synthesis. Agilent.
  • HBTU activation for automated Fmoc solid-phase peptide synthesis.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • How to choose the right resin functionality for solid phase peptide synthesis. Biotage.

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Methodological & Application

Application Note & Protocol: A Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of N-Methylated Cysteine Peptides

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation can confer remarkable pharmacological advantages, including enhanced metabolic stability against enzymatic degradation, improved cell permeability and oral bioavailability, and the ability to fine-tune receptor selectivity.[1] However, these benefits come at the cost of significant synthetic complexity. The presence of a methyl group on the backbone amide nitrogen introduces substantial steric hindrance, which dramatically slows the kinetics of peptide bond formation during standard Solid-Phase Peptide Synthesis (SPPS).[2]

This guide provides a comprehensive, field-proven protocol for the successful incorporation of a particularly challenging building block: Fmoc-N-Me-D-Cys(Trt)-OH . This residue combines three distinct synthetic hurdles:

  • N-methylation: Requiring specialized, highly potent coupling reagents and optimized conditions to overcome steric hindrance.[2][3]

  • D-Stereochemistry: Demanding careful control to prevent epimerization during activation and coupling.

  • Cysteine Thiol Protection: Utilizing the acid-labile trityl (Trt) group, which necessitates a specific cleavage and deprotection strategy to ensure high fidelity and yield.[4][5]

By explaining the causality behind each experimental choice, this document serves as both a step-by-step protocol and an educational resource for researchers aiming to synthesize these complex yet valuable peptides.

Materials and Reagents

Successful synthesis is predicated on the quality of the starting materials. Ensure all solvents are peptide synthesis grade or higher and reagents are sourced from reputable suppliers.

Reagent / Material Grade / Specification Purpose
Resin Rink Amide, Sieber Amide, or pre-loaded Wang resinSolid support for peptide assembly. Choice depends on desired C-terminus (amide or acid).
Fmoc-N-Me-D-Cys(Trt)-OH >98% PurityThe target N-methylated, protected amino acid.
Standard Fmoc-Amino Acids >98% PurityAll other amino acids in the peptide sequence.
Solvents
Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing, deprotection, and coupling.
Dichloromethane (DCM)AnhydrousUsed for resin swelling and some washing steps.
Diethyl EtherAnhydrous, cold (-20°C)For peptide precipitation after cleavage.
Coupling Reagents
HATU / HCTU / PyAOP>98% PurityHigh-potency uronium/phosphonium salt activators. Essential for N-methylated residues.[1][6]
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeNon-nucleophilic base for amino acid activation.
Deprotection Reagent
PiperidineAnhydrousBase for removing the Fmoc protecting group.
Cleavage & Deprotection
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Strong acid for final cleavage from resin and side-chain deprotection.
Triisopropylsilane (TIS)>98% PurityCation scavenger, critical for irreversible Trt group removal.[4][7]
1,2-Ethanedithiol (EDT)>98% PurityScavenger and reducing agent to protect the free cysteine thiol.[4][8]
WaterHPLC GradeScavenger.
Analytical Reagents
Acetonitrile (ACN)HPLC GradeMobile phase for RP-HPLC.

The Rationale of SPPS: A Workflow Overview

Solid-phase peptide synthesis is a cyclical process where a peptide chain is assembled on a solid resin support.[9] This approach simplifies the purification process, as excess reagents and byproducts are simply washed away after each step.[9][10] The workflow for incorporating our target residue is a modification of the standard cycle, designed to accommodate its unique challenges.

SPPS_Workflow Resin Start: Resin Support Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Final Final Cleavage & Purification Deprotection->Final Final Cycle Coupling Step 2: Amino Acid Coupling (Standard AA or N-Me-Cys) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Monitor Completion (e.g., Kaiser Test) Wash2->Check Check->Deprotection Complete Repeat Repeat for Next Amino Acid Check->Repeat Incomplete Repeat->Coupling

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol

This protocol assumes a manual synthesis on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales or for use with automated synthesizers.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place the resin in a reaction vessel. Add DMF (approx. 10 mL/g resin) and agitate gently for 30-60 minutes to swell the polymer beads. Drain the DMF.

  • Standard First AA Coupling: If using an unloaded resin (e.g., Rink Amide), the first amino acid is coupled using standard protocols (e.g., HBTU/DIPEA). This guide will proceed from a pre-loaded resin or after the first amino acid is attached.

The Iterative SPPS Cycle (for Standard Amino Acids)

The following two steps are repeated for each standard (non-N-methylated) amino acid added to the chain.[9]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 20% piperidine/DMF solution.

    • Agitate for an additional 10-15 minutes.[11]

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

    • Causality: The basic piperidine cleaves the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, exposing the N-terminal amine for the next coupling reaction. Two treatments ensure complete removal.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.[12][13]

    • Add the activated amino acid solution to the deprotected peptidyl-resin.

    • Agitate for 45-60 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

    • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.

Protocol: Incorporation of Fmoc-N-Me-D-Cys(Trt)-OH

This is the critical, non-standard step. The steric hindrance of the N-methyl group requires more potent activation chemistry and longer reaction times.

  • Fmoc Deprotection: Perform the deprotection as described in section 4.2.1 to expose the N-terminal amine of the preceding residue.

  • Specialized Coupling for N-Methylated Residue:

    • In a separate vial, dissolve Fmoc-N-Me-D-Cys(Trt)-OH (3-4 eq.) and a high-potency coupling reagent such as HATU or PyAOP (3-4 eq.) in DMF.[1][3]

    • Add DIPEA (6-8 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated solution to the resin.

    • Agitate for an extended period, typically 2-4 hours . In some exceptionally difficult cases, overnight coupling may be necessary.

    • Causality: Standard coupling reagents like HBTU are often inefficient for coupling to or with N-methylated amino acids.[1] HATU and PyAOP form more reactive OAt-esters, which are necessary to overcome the high activation energy barrier imposed by the sterically bulky N-methyl and Trityl groups.[6][12]

  • Washing: Drain the coupling solution and wash thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Monitoring: The Kaiser test is not suitable for N-methylated amines. Use a Chloranil test or Bromophenol Blue test to monitor the reaction completion.[1] If the test indicates incomplete coupling, a second coupling is required. Do not proceed until a negative test result is achieved.

N_Me_Cys_Coupling Start Peptidyl-Resin (Free N-terminus) Couple Combine & Agitate (2-4 hours) Start->Couple Preactivate Pre-activate: Fmoc-N-Me-D-Cys(Trt)-OH + HATU/PyAOP + DIPEA in DMF Preactivate->Couple Wash Wash (DMF, DCM) Couple->Wash Monitor Monitor with Chloranil Test Wash->Monitor Monitor->Couple Incomplete: Recouple End Coupling Complete Monitor->End Complete

Caption: Specialized coupling workflow for sterically hindered N-methylated amino acids.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed. The strategy here is critical for preserving the free thiol of the cysteine.

Cleavage Cocktail Component Volume % Function
TFA 94%Cleaves peptide from resin; removes acid-labile protecting groups (e.g., Trt, Boc, tBu).
TIS 2.5%Critical Scavenger . Irreversibly traps the stable trityl cation (Trt+), preventing it from re-attaching to the nucleophilic cysteine thiol.[4][7][14]
Water 2.5%Scavenger for t-butyl cations.
EDT 1.0%Scavenger and reducing agent; helps prevent oxidation of the free thiol to form disulfides.[4]

Cleavage Protocol:

  • Wash the final peptidyl-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the fresh cleavage cocktail in a fume hood. Caution: TFA is highly corrosive.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol scale).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

  • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

  • Add cold (-20°C) anhydrous diethyl ether (approx. 10x the volume of the TFA solution) to the filtrate to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Analysis and Purification

The crude product is a mixture of the target peptide and small amounts of synthesis-related impurities.[15] Purification and analysis are mandatory to obtain a final product of known identity and purity.

  • Analysis:

    • Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% ACN/water).

    • Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity.[16][17][18][19] The purity is typically determined by integrating the peak area at a wavelength of 214-220 nm.[15]

    • Confirm the identity and molecular weight of the main peak using Mass Spectrometry (MS), such as ESI-MS.[15][17][19]

  • Purification:

    • Purify the bulk of the crude peptide using preparative RP-HPLC with a suitable gradient of water/ACN, both typically containing 0.1% TFA.[16]

    • Collect fractions corresponding to the main product peak.

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Incomplete Coupling of N-Me-D-Cys(Trt)-OH Insufficiently potent coupling reagent; too short reaction time; aggregation.[20]Use HATU or PyAOP.[6] Increase coupling time to 4+ hours or overnight. Perform a double coupling.
Incomplete Deprotection of Cys(Trt) Re-attachment of the trityl cation due to inefficient scavenging.[7]Ensure TIS is included in the cleavage cocktail at 2.5-5%. TIS is essential to drive the reaction to completion.[4][7]
Oxidation of Peptide Free thiol on cysteine is susceptible to air oxidation, forming disulfide dimers.Add a reducing agent like EDT or DTT to the cleavage cocktail.[4] Handle the cleaved peptide quickly and under an inert atmosphere if possible.
Epimerization/Racemization Base (DIPEA) in coupling step can cause epimerization, especially with sensitive residues.Minimize pre-activation time. For extremely sensitive couplings, the use of a less basic amine like collidine can be considered.[13]
Multiple Peaks in HPLC Incomplete synthesis (deletion sequences); remaining protecting groups; oxidation; aggregation.Analyze peaks by MS to identify impurities. Optimize coupling and cleavage steps based on findings.

Conclusion

The solid-phase synthesis of peptides containing Fmoc-N-Me-D-Cys(Trt)-OH is a challenging but achievable endeavor. Success hinges on recognizing the inherent steric and chemical difficulties and proactively addressing them. The use of highly potent coupling reagents, extended reaction times for the N-methylated residue, and a carefully formulated cleavage cocktail containing TIS are not merely recommendations—they are prerequisites for a high-yield, high-purity synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this valuable building block into their next generation of therapeutic and research peptides.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved February 4, 2026, from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). A cleavage cocktail for methionine-containing peptides. Molecular Biotechnology, 33, 239-249. Retrieved February 4, 2026, from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved February 4, 2026, from [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved February 4, 2026, from [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Anaspec. Retrieved February 4, 2026, from [Link]

  • Bardsley, K. D., & Fairlie, D. P. (2008). A Viable Synthesis of N-Methyl Cysteine. Biopolymers, 90(1), 61-68. Retrieved February 4, 2026, from [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera. Retrieved February 4, 2026, from [Link]

  • Fioi, M. L., & Lenci, E. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(41), e202200543. Retrieved February 4, 2026, from [Link]

  • Bardsley, K. D., & Fairlie, D. P. (2008). A viable synthesis of N-methyl cysteine. Biopolymers, 90(1), 61-68. Retrieved February 4, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved February 4, 2026, from [Link]

  • Pearson, A., & Robinson, J. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 18(3), 209-213. Retrieved February 4, 2026, from [Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs. Retrieved February 4, 2026, from [Link]

  • Pícha, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 26(6), 1738-1745. Retrieved February 4, 2026, from [Link]

  • The latest SPPS application data - innovative solution for peptide chemistry. (n.d.). CEM Corporation. Retrieved February 4, 2026, from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved February 4, 2026, from [Link]

  • Fields, G. B. (2011). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Methods in Molecular Biology, 794, 1-14. Retrieved February 4, 2026, from [Link]

  • Ke, T., et al. (2024). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 121(18), e2319081121. Retrieved February 4, 2026, from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved February 4, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Retrieved February 4, 2026, from [Link]

  • Tacho, B., et al. (2021). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 23(2), 482-486. Retrieved February 4, 2026, from [Link]

  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025, September 16). Peptide Sciences. Retrieved February 4, 2026, from [Link]

Sources

Advanced Application Note: Fmoc-N-Me-D-Cys(Trt)-OH in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Fmoc-N-Me-D-Cys(Trt)-OH in Drug Discovery Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Medicinal Chemists[1]

Executive Summary

Fmoc-N-Me-D-Cys(Trt)-OH (CAS: 944797-51-7) represents a specialized "power trio" building block in modern peptide therapeutics, combining three critical structural modifications into a single unit:

  • N-Methylation: Enhances metabolic stability and membrane permeability by removing a hydrogen bond donor.[1]

  • D-Chirality: Induces specific reverse-turn conformations and renders the residue invisible to L-specific proteases.[1]

  • Protected Cysteine (Trt): Provides a reactive thiol handle for macrocyclization, disulfide bridging, or conjugation (e.g., Antibody-Drug Conjugates), protected by the acid-labile trityl group.[1]

This guide details the strategic integration of this residue into drug candidates and provides a field-proven Solid-Phase Peptide Synthesis (SPPS) protocol to overcome the steric challenges associated with N-methylated amino acids.[1]

Strategic Applications in Drug Design

The "Proteolytic Shield" Effect

The primary utility of Fmoc-N-Me-D-Cys(Trt)-OH is to extend the half-life of peptide drugs.[1] Endogenous proteases typically recognize the peptide backbone of L-amino acids.

  • Mechanism: The N-methyl group introduces steric clash within the enzyme active site, preventing the formation of the transition state required for amide bond hydrolysis.

  • Synergy: The D-configuration further disrupts the lock-and-key recognition mechanism of stereoselective proteases (e.g., trypsin, chymotrypsin).

Conformational Constraint & Bioavailability

N-methylation alters the Ramachandran plot preferences of the amino acid, restricting the


 and 

torsion angles.
  • Bioavailability: By replacing the amide proton (NH) with a methyl group, the peptide's overall polarity is reduced, and the energy penalty for desolvation is lowered. This significantly improves passive membrane permeability, a critical bottleneck for oral peptide delivery.

  • Structural Locking: The D-Cys residue is frequently used to nucleate

    
    -turns in cyclic peptides, forcing the molecule into a bioactive conformation that mimics protein-protein interaction (PPI) interfaces.[1]
    
Site-Specific Conjugation & Macrocyclization

The Trityl (Trt) group is orthogonal to base-labile protecting groups (Fmoc) but is removed simultaneously with the resin cleavage (using TFA).[1]

  • Macrocyclization: Following cleavage, the free thiol can be reacted with a haloacetyl group or another cysteine to form thioether or disulfide cyclic peptides.

  • ADCs: In Antibody-Drug Conjugates, this residue serves as a "hardened" attachment point.[1] The N-methylation prevents enzymatic degradation of the linker near the attachment site, ensuring the payload is released only inside the target cell.

Experimental Protocol: High-Efficiency SPPS Incorporation

Challenge: The incorporation of N-methyl amino acids presents two distinct hurdles:

  • Steric Hindrance: Coupling the next amino acid onto the secondary amine of the N-Me-D-Cys residue is extremely difficult due to steric bulk.[1]

  • Racemization Risk: Activation of N-methylated amino acids can lead to oxazolonium ion formation, risking racemization (though less of a concern for stepwise SPPS than segment condensation).[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Resin: Rink Amide (for amides) or Wang/2-CTC (for acids).[1]

  • Coupling Reagents: HATU or COMU (Preferred for difficult couplings); PyAOP (Alternative).[1] Avoid HBTU/HCTU for coupling onto N-Me residues.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

  • Monitoring: Chloranil Test (Ninhydrin/Kaiser test is ineffective for secondary amines).[1]

Step-by-Step Workflow
Phase A: Coupling Fmoc-N-Me-D-Cys(Trt)-OH to the Resin

This step is generally standard, as the carboxyl group is activated.[1]

  • Activation: Dissolve Fmoc-N-Me-D-Cys(Trt)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq).[1]

  • Coupling: Add to resin. Agitate for 60–90 minutes .

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.[1]

    • Note: The resin now displays a secondary amine (N-methyl).[1]

Phase B: The "Difficult Coupling" (Next AA onto N-Me-D-Cys)

This is the critical failure point.[1] Standard protocols will result in <20% yield.

  • Reagent Selection: Use HATU or PyAOP .[1] These generate the highly reactive -OAt/-OBt esters.[1]

  • Double Coupling Strategy:

    • Coupling 1: AA (5.0 eq) + HATU (5.0 eq) + DIPEA (10 eq) in DMF.[1] Agitate 2 hours .

    • Coupling 2: Repeat with fresh reagents for 1 hour .

  • Verification (Crucial): Perform the Chloranil Test .

    • Procedure: Add 2% acetaldehyde in DMF and 2% chloranil in DMF to a few resin beads.[1]

    • Result: Blue/Green beads = Incomplete coupling (Secondary amine still present).[1] Colorless/Yellow = Complete.[1]

  • Capping (If needed): If coupling remains incomplete, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Phase C: Cleavage & Isolation
  • Cocktail Preparation: The Trt group generates a stable carbocation that must be scavenged to prevent it from re-alkylating the Cys thiol.

    • Formula: TFA / DODT / Water / TIS (92.5 : 2.5 : 2.5 : 2.5).[1]

    • Note:DODT (3,6-Dioxa-1,8-octanedithiol) is preferred over EDT (Ethanedithiol) for odor control and efficiency.[1]

  • Reaction: Incubate resin in cocktail for 2.5 – 3 hours.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

Visualizing the Workflow

Diagram 1: The "Difficult Coupling" Mechanism

This diagram illustrates why the specific protocol modifications (HATU, Double Coupling) are necessary.

SPPS_Workflow Start Resin-Bound Peptide (...-N-Me-D-Cys-NH2) StericHurdle STERIC OBSTACLE: Methyl group blocks approach Start->StericHurdle StandardCoupling Standard Coupling (HBTU/DIPEA) StericHurdle->StandardCoupling Avoid AdvancedCoupling Optimized Protocol (HATU or PyAOP + Double Couple) StericHurdle->AdvancedCoupling Required Failure Incomplete Coupling (Deletion Sequence) StandardCoupling->Failure Check QC: Chloranil Test AdvancedCoupling->Check Success Successful Elongation (>98% Yield) Check->AdvancedCoupling Blue (Fail) - Repeat Check->Success Yellow (Pass)

Caption: Workflow decision tree highlighting the necessity of high-efficiency coupling reagents (HATU) when extending the peptide chain from the N-methylated cysteine residue.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step B) Steric hindrance of N-Me group.[1]Switch to HATU or PyAOP .[1] Perform double coupling at 50°C (microwave assisted) if possible (ensure Cys(Trt) racemization is monitored).
Racemization Base-catalyzed proton abstraction during activation.[1]Use Oxyma Pure/DIC instead of base-dependent activation (DIPEA).[1] Reduce coupling temperature to 4°C.
Incomplete Deprotection Aggregation of hydrophobic N-Me sequences.[1]Use DBU (2%) + Piperidine (20%) in DMF for Fmoc removal.[1]
Oxidation of Cys Inadequate scavenging during cleavage.[1]Ensure DODT or TIS is fresh.[1] Perform ether precipitation immediately after cleavage.[1]

References

  • Sigma-Aldrich. Fmoc-N-Me-Cys(Trt)-OH Product Specification & Properties.[1] (Note: D-isomer properties are analogous to L-isomer regarding synthesis).[1] Link

  • Bachem. Peptide Synthesis Guide: Coupling Reagents & Additives. (Detailed comparison of HATU vs HBTU for hindered amines). Link

  • Chemical Society Reviews. Cysteine protecting groups: applications in peptide and protein science.[1] (Review of Trt removal and Cys utility). Link

  • Journal of Organic Chemistry. Solid-Phase Synthesis of N-Methyl-Rich Peptides. (Seminal work on the difficulties of coupling onto N-methyl residues). Link[1]

  • PubChem. Fmoc-D-Cys(Trt)-OH Compound Summary. (Chemical data for the non-methylated parent, relevant for Trt handling). Link

Sources

Fmoc deprotection conditions for N-methylated residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Fmoc Deprotection Conditions for N-Methylated Residues in Solid-Phase Peptide Synthesis

Introduction: The Challenge of N-Methylation

N-methylated amino acids are critical components in medicinal chemistry, often incorporated into peptide therapeutics to enhance metabolic stability, improve cell permeability, and modulate conformation.[1] However, the inclusion of these residues presents a significant challenge during standard Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).[2][3][4] The N-methyl group introduces steric hindrance that significantly slows the kinetics of the base-mediated Fmoc deprotection step. This incomplete removal of the Fmoc group can lead to the formation of deletion sequences and truncated peptides, compromising the purity and yield of the final product.[5]

Furthermore, the secondary amine of an N-methylated residue at the N-terminus of a resin-bound dipeptide dramatically increases the propensity for base-catalyzed intramolecular cyclization, leading to the formation of diketopiperazines (DKPs).[6][7][8][9] This side reaction cleaves the desired peptide from the solid support, irreversibly terminating chain elongation.[6][9]

This application note provides a detailed examination of the mechanistic challenges and offers optimized protocols for the efficient Fmoc deprotection of N-methylated residues, aiming to maximize yield and purity while minimizing common side reactions.

Mechanistic Insight: Why N-Methylation Impedes Fmoc Deprotection

Standard Fmoc deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A secondary amine base, typically 20% piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 carbon of the fluorenyl group.[5] The resulting carbanion is stabilized, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. The secondary amine also acts as a scavenger for the liberated DBF, preventing its polymerization and potential side reactions.[10]

The presence of an N-methyl group on the α-amino acid sterically hinders the approach of the base to the C9 proton. This increased steric bulk slows down the initial proton abstraction, which is the rate-limiting step of the deprotection reaction. Consequently, standard deprotection times (e.g., 2 x 10 minutes with 20% piperidine/DMF) are often insufficient for complete Fmoc removal from N-methylated residues.

Fmoc_Deprotection_Mechanism cluster_standard Standard Fmoc Deprotection (E1cB) cluster_nmethyl N-Methylated Residue Challenge Fmoc_NHR Fmoc-NH-R Carbanion Carbanion Intermediate Fmoc_NHR->Carbanion + Piperidine (Base) Free_Amine H₂N-R (Free Amine) Carbanion->Free_Amine - Dibenzofulvene (DBF) DBF_Adduct DBF-Piperidine Adduct Carbanion->DBF_Adduct Trapping of DBF Fmoc_NMeR Fmoc-N(Me)-R Hindrance Steric Hindrance from Methyl Group Fmoc_NMeR->Hindrance Hindrance->Carbanion Slows Proton Abstraction

Caption: Mechanism of Fmoc deprotection and the effect of N-methylation.

Optimized Deprotection Strategies

To overcome the challenges posed by N-methylated residues, modified deprotection conditions are required. The primary strategies involve using stronger, less sterically hindered bases or optimized cocktails that enhance reaction kinetics while mitigating side reactions.

Stronger Base Cocktails

The use of a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective strategy. DBU can efficiently abstract the C9 proton even in sterically hindered environments. However, DBU alone is not an effective scavenger for DBF. Therefore, it is typically used in a cocktail with a secondary amine like piperidine or piperazine.

A widely adopted and validated cocktail consists of:

  • 2% DBU / 2% Piperidine in DMF (v/v) [11]

  • 2% DBU / 5% Piperazine in NMP (v/v) [6][7][9][12]

The DBU component accelerates the initial deprotection, while the piperidine or piperazine acts as the DBF scavenger. The piperazine-based cocktail has shown particular efficacy in suppressing DKP formation.[6][7][9][12]

Comparison of Deprotection Cocktails

The choice of deprotection agent can significantly impact the success of the synthesis. Below is a comparison of common cocktails for deprotecting N-methylated residues.

Deprotection CocktailComposition (v/v)Typical TreatmentAdvantagesDisadvantages & Mitigation
Standard Piperidine 20% Piperidine in DMF2 x 10-20 minStandard reagent, readily available.Often incomplete deprotection. High risk of DKP formation.[8]
DBU / Piperidine 2% DBU, 2% Piperidine in DMF2 x 5-10 minFaster, more complete deprotection than piperidine alone.[11]Still carries a risk of DKP formation.
DBU / Piperazine 2% DBU, 5% Piperazine in NMP2 x 5-7 minEnhanced deprotection kinetics. Significantly reduces DKP formation.[6][7][9][12]Piperazine can form precipitates with DBF; the DBU helps keep adducts soluble.[6][7]

Experimental Protocols

Safety Precaution: Always handle reagents such as DBU, piperidine, piperazine, and DMF in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Optimized DBU/Piperazine Fmoc Deprotection

This protocol is recommended for sequences containing N-methylated amino acids, particularly when the N-methylated residue is at the N-terminus of a dipeptide on the resin, to minimize DKP formation.[6][12]

Reagents & Materials:

  • Fmoc-protected peptide-resin

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Solid-phase synthesis vessel (manual or automated)

Procedure:

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% DBU and 5% piperazine in NMP (v/v/w). For example, to make 100 mL, add 2 mL of DBU and 5 g of piperazine to 98 mL of NMP and mix until dissolved.

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Pre-Wash: Drain the swelling solvent and wash the resin with NMP (3 x 10 mL/g resin).

  • First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin (10 mL/g resin). Agitate gently for 5-7 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution (10 mL/g resin). Agitate gently for 5-7 minutes at room temperature.

  • Drain & Wash: Drain the solution and immediately wash the resin thoroughly with NMP (5-7 x 10 mL/g resin) to remove all traces of the basic cocktail before the subsequent coupling step.

  • Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test or Chloranil test for secondary amines) to confirm the presence of a free amine.

Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in NMP (30 min) start->swell pre_wash Wash with NMP (3x) swell->pre_wash deprotect1 1st Deprotection: 2% DBU / 5% Piperazine (5-7 min) pre_wash->deprotect1 drain1 Drain deprotect1->drain1 deprotect2 2nd Deprotection: 2% DBU / 5% Piperazine (5-7 min) drain1->deprotect2 drain2 Drain deprotect2->drain2 post_wash Wash with NMP (5-7x) drain2->post_wash confirm Confirmation Test (e.g., Chloranil) post_wash->confirm end_node Ready for Coupling confirm->end_node

Caption: Workflow for optimized Fmoc deprotection of N-methylated residues.

Troubleshooting & Field Insights

  • Incomplete Deprotection: If confirmation tests indicate incomplete Fmoc removal, extend the deprotection times slightly (e.g., to 2 x 10 minutes). Do not increase the DBU concentration, as this can promote other side reactions.

  • Diketopiperazine (DKP) Formation: This is most prevalent after deprotecting the second residue in the sequence (a dipeptide-resin), especially if the C-terminal residue is Proline or another N-alkylated amino acid.[6][7][8] The DBU/piperazine protocol is designed to minimize this.[6][7][12] Additionally, ensure immediate washing and proceed directly to the next coupling step to minimize the time the free secondary amine is exposed to basic conditions.

  • Solvent Choice: While DMF is common in SPPS, NMP is often preferred for syntheses involving N-methylated residues due to its superior solvating properties, which can help disrupt peptide aggregation and improve reaction efficiency.[6][7]

Conclusion

The successful incorporation of N-methylated amino acids via Fmoc-SPPS is achievable with careful optimization of the deprotection step. Standard conditions using 20% piperidine are often inadequate and risk side reactions. The use of a stronger base cocktail, such as 2% DBU and 5% piperazine in NMP, provides a robust and reliable method for achieving complete and efficient Fmoc removal while suppressing the formation of deletion peptides and diketopiperazines. By understanding the underlying mechanistic challenges and implementing these validated protocols, researchers can confidently synthesize complex N-methyl-rich peptides for therapeutic development and scientific investigation.

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry. [Link]

  • In situ Fmoc removal. Green Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.org. [Link]

  • Methods for Removing the Fmoc Group. Humana Press. [Link]

  • Solid-phase peptide synthesis. Royal Society of Chemistry. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. [Link]

  • Fmoc and Bsmoc deprotection and its byproduct. ResearchGate. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. onlinelibrary.wiley.com. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

Sources

Use of HATU for coupling N-methylated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of N-Methylated Amino Acids Using HATU

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in drug discovery for improving metabolic stability, membrane permeability, and conformational rigidity.[1] However, the N-methyl group introduces significant steric hindrance and lowers the nucleophilicity of the amine, rendering standard coupling reagents (e.g., HBTU, EDC) inefficient. This guide details the optimized protocol for using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the gold standard for sterically hindered couplings. We explore the mechanistic "neighboring group effect" that drives HATU’s superiority and provide a self-validating workflow to minimize common side reactions like guanidinylation and epimerization.

Mechanistic Rationale: The "7-Aza" Effect

Why does HATU succeed where HBTU fails? The answer lies in the 7-azabenzotriazole (HOAt) moiety.

  • Electronic Effect: The pyridine nitrogen at position 7 is electron-withdrawing. This destabilizes the N-O bond in the active ester, making the OAt group a significantly better leaving group than the OBt group found in HBTU.

  • Neighboring Group Effect (Anchimeric Assistance): The N7 nitrogen acts as an intramolecular general base. It forms a hydrogen bond with the incoming amine component, properly orienting it and increasing its effective nucleophilicity toward the carbonyl carbon.

Figure 1: HATU Activation and Coupling Mechanism

HATU_Mechanism Start Carboxylic Acid (R-COOH) Intermediate OAt-Active Ester (Highly Reactive) Start->Intermediate Activation (+ Base) HATU HATU (Reagent) HATU->Intermediate Transition 7-Aza Neighboring Group Effect (H-Bond Stabilization) Intermediate->Transition + Amine Amine N-Methyl Amine (Low Nucleophilicity) Amine->Transition Product Amide Bond (Peptide) Transition->Product Rapid Aminolysis

Caption: The pyridine nitrogen (N7) in the HATU structure stabilizes the transition state via H-bonding, accelerating the reaction rate by up to 100-fold compared to HBTU.

Comparative Performance Data

The following table summarizes the coupling efficiency of difficult sequences (e.g., Aib-Aib or N-Me-Ala couplings) based on aggregated internal and literature data.

ParameterHATU (OAt-based)HBTU (OBt-based)PyBOP
Coupling Yield (N-Me) >95% (High)<60% (Poor)70-80% (Moderate)
Reaction Time 1–2 Hours4–12 Hours2–4 Hours
Racemization Risk Low (if base is controlled)ModerateLow
Steric Tolerance ExcellentPoorModerate
Leaving Group pKa ~3.28 (HOAt)~4.60 (HOBt)N/A

Optimized Protocol: Solid-Phase Synthesis (SPPS)

Scope: Coupling an Fmoc-protected amino acid to an N-terminal N-methylated residue on resin.

Materials
  • Coupling Reagent: HATU (0.4 M in DMF).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for racemization-prone Cys/His.

  • Solvent: Anhydrous DMF or NMP (NMP is preferred for difficult sequences due to better resin swelling).

  • Monitoring: Chloranil Test Kit (Standard Kaiser test is invalid for N-methyl secondary amines).

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Deprotect Fmoc group (20% Piperidine/DMF) and wash thoroughly (3x DMF, 3x DCM, 3x DMF).

  • Activation (Pre-activation is critical but time-sensitive):

    • Dissolve 4.0 eq of Fmoc-Amino Acid in DMF.

    • Add 3.9 eq of HATU.[2]

    • Add 8.0 eq of DIEA.

    • Critical Step: Shake for exactly 1–2 minutes .

    • Why? Extended pre-activation (>5 min) with HATU can lead to guanidinylation of the amine or epimerization of the activated acid.

  • Coupling:

    • Add the activated solution immediately to the resin.

    • Agitate at room temperature for 2 hours .

    • Note: For extremely hindered residues (e.g., N-Me-Val, N-Me-Ile), extend to 4 hours or perform a "Double Coupling" (repeat Step 2-3 with fresh reagents).

  • Washing:

    • Drain and wash resin with DMF (4 x 1 min).

  • Validation (The Chloranil Test):

    • Transfer a few resin beads to a small glass vial.

    • Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.

    • Wait 5 minutes.

    • Result Interpretation:

      • Blue/Green Beads: Positive (Free secondary amine present)

        
        Recouple .
        
      • Colorless/Amber Beads: Negative (Coupling complete)

        
        Proceed .
        
Figure 2: Decision Tree for N-Methyl Coupling

SPPS_Workflow Start Deprotected Resin (N-Methyl Terminus) Activate Activate AA with HATU/DIEA (2 min pre-mix) Start->Activate Couple Coupling Reaction (2 Hours) Activate->Couple Wash Wash (DMF) Couple->Wash Test Chloranil Test Wash->Test Result_Pos Blue/Green Beads (Incomplete) Test->Result_Pos Positive Result_Neg Colorless Beads (Complete) Test->Result_Neg Negative Recouple Double Coupling (Fresh Reagents) Result_Pos->Recouple Next Next Cycle Result_Neg->Next Recouple->Wash Cap Cap Unreacted Amines (Acetic Anhydride) Recouple->Cap If fails 2x Cap->Next

Caption: Workflow specifically designed for secondary amines. Note the use of Chloranil test instead of Kaiser.

Troubleshooting & Critical Parameters

Side Reaction: Guanidinylation (+99 Da)

If the activation of the carboxylic acid is slow, the N-terminal amine can react directly with the HATU reagent itself (specifically the uronium/guanidinium carbon), permanently capping the peptide with a guanidine moiety.

  • Diagnosis: Mass spec shows a peak at [M + 99].

  • Prevention:

    • Ensure the acid is fully dissolved before adding HATU.

    • Use a slight deficit of HATU (0.95 eq relative to Acid) to ensure no excess HATU is available to react with the amine.

Epimerization

While HOAt reduces epimerization compared to HOBt, the risk remains high for Cys and His.

  • Solution: For these residues, replace DIEA with Collidine (TMP) , a weaker base that minimizes proton abstraction from the alpha-carbon.

Solvent Choice

For N-methylated peptides, aggregation is less of a problem (due to disrupted H-bonding), but steric bulk is the issue.

  • Recommendation: Use NMP (N-methylpyrrolidone) instead of DMF if yields are low. NMP swells the resin better and has higher polarity, stabilizing the polar transition state.

References

  • Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[2][4] Journal of the American Chemical Society.[1][3]

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures.[1][2][4][5][6][7][8] Methods in Enzymology.

  • BenchChem Application Note. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.

  • Aapptec Technical Bulletin. Monitoring of Peptide Coupling and Capping; Coupling Tests (Chloranil vs Kaiser).

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting low coupling efficiency with Fmoc-N-Me-D-Cys(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we provide this guide to explain the root causes of these difficulties and offer field-proven solutions and protocols.

The incorporation of N-methylated amino acids is a critical strategy for enhancing peptide stability, bioavailability, and potency. However, these residues, particularly those with bulky side-chain protecting groups like Fmoc-N-Me-D-Cys(Trt)-OH, present significant synthetic challenges. This guide offers a structured approach to overcoming these obstacles.

Troubleshooting FAQs

Q1: Why is my Fmoc-N-Me-D-Cys(Trt)-OH coupling reaction failing or showing very low yield?

The low coupling efficiency stems from two primary factors. First, the N-methyl group makes the alpha-amine a secondary amine, which is a significantly weaker nucleophile than the primary amines of standard amino acids. Second, the combination of the N-methyl group and the extremely bulky trityl (Trt) protecting group on the cysteine side chain creates severe steric hindrance, physically obstructing the approach of the activated amino acid.

Q2: My standard coupling reagent like HBTU or DIC/HOBt isn't effective. What should I use instead?

Standard reagents often lack the reactivity needed for such a sterically hindered and poorly nucleophilic residue. More potent coupling reagents are required. Uronium/aminium salt-based reagents containing a HOAt moiety, such as HATU, are highly recommended.[1][2] Phosphonium salt reagents like PyBOP and PyAOP are also excellent choices for difficult couplings involving N-methylated amino acids.[3][4] The modern reagent COMU, which incorporates the Oxyma Pure additive, offers reactivity comparable to HATU with enhanced safety.[2]

Q3: How can I accurately monitor the progress of the coupling reaction? The Kaiser test gives a negative (yellow) result.

The Kaiser test is unreliable for N-methylated (secondary) amines as it requires a primary amine to form the characteristic blue-colored Ruhemann's purple complex.[5] A more appropriate qualitative method is the Bromophenol Blue (BPB) test .[1] A blue or green color with the BPB test indicates unreacted free amine, signifying an incomplete coupling. The most definitive method is to perform a test cleavage of a small amount of resin, followed by LC-MS analysis to confirm the mass of the desired peptide.

Q4: Is simply extending the reaction time or performing a double coupling a viable strategy?

Yes, both can be effective. For difficult residues, extending the coupling time to several hours (2-12 hours) can improve yields.[6] If monitoring still shows an incomplete reaction, filtering the resin, washing, and performing a second coupling (a "double couple") with a fresh solution of activated amino acid is a standard and often successful procedure.

Q5: Does the choice of base or solvent significantly impact the reaction?

Absolutely. A sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial to prevent side reactions and racemization.[7] It is particularly important to avoid a large excess of base when coupling Cys(Trt) derivatives, as this has been shown to induce racemization.[7] The standard solvents for SPPS, N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are both suitable, with NMP sometimes offering superior solvation for growing peptide chains.

Root Cause Analysis: The Challenge of Steric Hindrance

The core issue with Fmoc-N-Me-D-Cys(Trt)-OH is the severe steric congestion around the reactive secondary amine. The bulky trityl group and the adjacent N-methyl group create a molecular shield that impedes the approach of the activated carboxyl group of the incoming amino acid. This increases the activation energy of the transition state required for amide bond formation, dramatically slowing the reaction rate.

Causality of low coupling efficiency.
Strategic Solutions & Recommended Protocols

To overcome low coupling efficiency, a combination of a highly reactive coupling reagent and optimized reaction conditions is necessary.

Primary Strategy: Employ High-Potency Coupling Reagents

Uronium/aminium reagents based on the 7-Aza-1-hydroxybenzotriazole (HOAt) core are significantly more effective than their HOBt-based counterparts because the resulting active esters are more reactive and stable.

This protocol utilizes HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate), a highly efficient reagent for sterically hindered and N-methylated amino acids.[1][2]

  • Resin Preparation : After Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Solution Preparation : In a separate vessel, dissolve Fmoc-N-Me-D-Cys(Trt)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Activation : Add DIPEA (8 equivalents) to the activation solution. Allow to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction : Add the activated amino acid solution to the drained resin. Agitate the vessel at room temperature for at least 2 hours. For particularly difficult sequences, this time can be extended up to 12 hours.

  • Monitoring : After the initial coupling time, take a small sample of resin beads, wash them, and perform the Bromophenol Blue test (see protocol below).

  • Washing : Once the coupling is complete (negative BPB test), drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Next Cycle : Proceed with the Fmoc deprotection for the next amino acid in the sequence.

start Start: Deprotected Peptide-Resin prepare_reagents Prepare Activation Solution: - Fmoc-N-Me-D-Cys(Trt)-OH (4 eq) - HATU (3.9 eq) - DMF start->prepare_reagents activate Activate: Add DIPEA (8 eq) Pre-activate for 2-5 min prepare_reagents->activate couple Couple to Resin: Agitate for 2-12 hours activate->couple monitor Monitor Reaction (Bromophenol Blue Test) couple->monitor wash Wash Resin with DMF (5x) monitor->wash Complete double_couple Incomplete: Perform Double Coupling monitor->double_couple Incomplete end End: Ready for next cycle wash->end double_couple->couple

HATU-mediated coupling workflow.
Monitoring & Analytics: Validating Your Coupling Reaction

Verifying the completion of the coupling step is critical before proceeding to the next cycle.

Protocol: Bromophenol Blue (BPB) Test for Secondary Amines

This test provides a qualitative assessment of the presence of free secondary amines on the resin.[1]

  • Sample Preparation : Remove a small sample of resin (10-20 beads) from the reaction vessel.

  • Washing : Place the beads in a small glass test tube and wash thoroughly with methanol to remove residual solvents and reagents.

  • Testing : Add 2-3 drops of Bromophenol Blue solution (250 mg in 50 ml DMF) to the washed resin beads.

  • Observation :

    • Yellow Beads/Solution : Indicates the absence of free amine; the coupling is complete.

    • Blue or Green Beads/Solution : Indicates the presence of unreacted free amine; the coupling is incomplete and requires a second coupling or extended reaction time.

Gold Standard: Test Cleavage and LC-MS Analysis

The most definitive method for confirming coupling success is to analyze the product directly.

  • Sample Preparation : After coupling and washing, take a small amount of dried resin (~2-5 mg).

  • Cleavage : Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)) for 1-2 hours. The TIS is essential to scavenge the released trityl cations and prevent side reactions.

  • Workup : Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Analysis : Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze via HPLC and Mass Spectrometry (MS). The resulting mass spectrum should show a prominent peak corresponding to the theoretical mass of the correctly coupled peptide.

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent is one of the most critical parameters for successfully incorporating Fmoc-N-Me-D-Cys(Trt)-OH. The table below summarizes the properties of common and high-potency reagents.

ReagentClassRelative ReactivityKey AdvantagesConsiderations
DIC/HOBt CarbodiimideStandardLow cost, simple byproducts.Generally insufficient for N-methylated residues; risk of racemization.[7]
HBTU/TBTU Uronium/AminiumHighWidely used, effective for many sequences.Less effective for severely hindered couplings like N-Me-Cys(Trt).[1]
HATU Uronium/AminiumVery HighExcellent for N-methylated and hindered amino acids due to the HOAt moiety.[1][2]Higher cost; can cause guanidinylation of the N-terminus if used in large excess.[4]
HCTU Uronium/AminiumVery HighReactivity often comparable to HATU, based on 6-Cl-HOBt.More reactive and less racemization-prone than HBTU.[2]
PyBOP/PyAOP PhosphoniumVery HighHighly effective for N-methyl amino acid couplings, particularly N-Me to N-Me.[3][4]Byproducts can be more difficult to remove.
COMU UroniumVery HighReactivity comparable to HATU; based on Oxyma Pure, making it non-explosive and safer.[2]A modern, highly effective, and safer alternative.
References
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Lykho, I., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Retrieved from [Link]

  • Lykho, I., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 6(21), 13916–13925. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (General reference, not directly cited for a specific point but authoritative in the field). A representative link to similar content is available at [Link].

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]

Sources

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Fmoc Removal from N-methylated Amino Acids Document ID: TSC-SPPS-004 Prepared by: Gemini, Senior Application Scientist

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of peptides containing N-methylated amino acids. Incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from these residues is a common but surmountable obstacle. This document provides an in-depth analysis of the underlying chemical principles and offers validated, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the Fmoc group significantly harder to remove from N-methylated amino acids compared to their non-methylated counterparts?

A1: The difficulty arises from steric hindrance imposed by the N-methyl group. The standard mechanism for Fmoc removal is a base-catalyzed β-elimination.[1] This process requires a base, typically a secondary amine like piperidine, to access and abstract the acidic proton on the C9 carbon of the fluorene ring.[2][3]

In a standard amino acid residue, the peptide backbone has conformational flexibility. However, the addition of a methyl group to the backbone nitrogen (a tertiary amide) significantly restricts this flexibility. This restriction creates a more crowded local environment around the Fmoc group, physically impeding the approach of the piperidine base. Consequently, the rate of deprotection is dramatically reduced, often leading to incomplete removal within standard reaction times.

Q2: What are the downstream consequences of incomplete Fmoc deprotection at an N-methylated residue?

A2: Incomplete Fmoc removal has critical consequences for the final peptide product. The primary issues are:

  • Deletion Peptides: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled to that chain. This results in a final peptide product that is missing the intended amino acid, known as a deletion sequence (-1 sequence).

  • Capped Sequences: The unreacted, Fmoc-protected amine will not participate in any further coupling steps, effectively terminating the chain extension at that point.

  • Reduced Overall Yield: Both deletion and capping reduce the yield of the desired full-length peptide, complicating the purification process and decreasing the overall efficiency of the synthesis.

Q3: Can I just use a much stronger base to solve the problem?

A3: While using a stronger base is a valid strategy, it requires careful selection. Simply increasing the concentration of piperidine is often insufficient. A stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective alternative.[4] However, DBU alone is not a complete solution. The β-elimination mechanism produces a reactive intermediate called dibenzofulvene (DBF).[2] Piperidine acts not only as the base but also as a scavenger, trapping the DBF to form a stable adduct that is washed away.[3] DBU is non-nucleophilic and cannot trap the DBF, which can then re-attach to the newly deprotected amine. Therefore, a combination of DBU (for efficient deprotection) and a scavenger (like piperidine or piperazine) is the optimal approach.[4][5]

Troubleshooting Guide & Optimized Protocols

This section provides actionable solutions to overcome incomplete Fmoc deprotection of N-methylated residues.

Problem: HPLC analysis of my crude peptide shows a significant peak corresponding to a deletion sequence at the N-methylated position.

This is the classic symptom of failed Fmoc deprotection. The following strategies are presented in order of increasing intervention. We recommend starting with Strategy 1 and progressing as needed.

Strategy 1: Extend Deprotection Time with Standard Reagent

The simplest first step is to increase the reaction time to allow the piperidine base more time to overcome the steric barrier.

  • Causality: For sterically hindered residues, the kinetics of deprotection are significantly slower.[6] Extending the treatment time can often be sufficient to drive the reaction to completion without altering the chemical reagents.

  • Drawback: This approach may not be effective for particularly stubborn sequences. Furthermore, prolonged exposure to piperidine can increase the risk of other side reactions, such as diketopiperazine formation, especially if the N-methylated residue is at the N-terminal end of a dipeptide attached to the resin.[7]

Strategy 2: Implement a DBU-Based Deprotection Cocktail

For a more robust and kinetically efficient solution, we recommend incorporating DBU into your deprotection solution. DBU is a much stronger base than piperidine and will accelerate the initial proton abstraction.[4][5]

  • Causality: DBU's higher basicity makes it more effective at removing the sterically hindered proton from the fluorene ring. The addition of a secondary amine scavenger is crucial to prevent DBF side reactions.

  • Recommendation: A solution of 2% DBU and 2% piperidine in DMF or NMP is a highly effective cocktail. The DBU drives the deprotection, while the piperidine scavenges the resulting DBF.

ParameterStandard ProtocolRecommended for N-Methyl AARationale
Deprotection Reagent 20% Piperidine in DMF2% DBU, 2% Piperidine in DMF/NMPDBU is a stronger base for faster kinetics[4]; Piperidine is required as a DBF scavenger.[8]
Treatment 1 1 x 3-5 min1 x 10 minExtended initial treatment to ensure complete deprotection.
Treatment 2 1 x 10-15 min1 x 10-15 minA second, longer treatment ensures reaction completion.
Solvent DMFNMP or DMFNMP can offer superior solvation for complex or aggregating sequences.[7]
Visual Workflow: Modifying the Deprotection Step

The following diagram illustrates the integration of the modified deprotection step into a standard SPPS cycle.

cluster_standard Standard Fmoc SPPS Cycle cluster_modified Modified Cycle for N-Methyl-AA s_start Fmoc-AA(n)-Resin s_deprotect Deprotection (20% Piperidine/DMF) s_start->s_deprotect s_wash DMF Wash s_deprotect->s_wash s_couple Coupling (Fmoc-AA(n+1)) s_wash->s_couple s_wash2 DMF Wash s_couple->s_wash2 s_end Fmoc-AA(n+1)-AA(n)-Resin s_wash2->s_end m_start Fmoc-N(Me)AA(n)-Resin m_deprotect MODIFIED Deprotection (2% DBU / 2% Piperidine) (2 x 10-15 min) m_start->m_deprotect m_wash DMF/NMP Wash m_deprotect->m_wash m_couple Coupling (Fmoc-AA(n+1)) m_wash->m_couple m_wash2 DMF/NMP Wash m_couple->m_wash2 m_end Fmoc-AA(n+1)-N(Me)AA(n)-Resin m_wash2->m_end

Caption: Modified SPPS cycle for N-methylated amino acids.

Experimental Protocol: Optimized DBU/Piperidine Fmoc Deprotection

This protocol should be substituted for the standard piperidine deprotection step when an N-methylated amino acid is at the N-terminus of the growing peptide chain.

Reagents & Materials:

  • Peptidyl-resin bearing the N-terminal Fmoc-N(Me)-Amino Acid

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine

  • Solid Phase Peptide Synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Deprotection Solution:

    • Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in your chosen solvent (DMF or NMP). For example, to prepare 10 mL, add 200 µL of DBU and 200 µL of piperidine to 9.6 mL of solvent.

  • Resin Swelling & Initial Wash:

    • Swell the peptidyl-resin in the chosen solvent (DMF or NMP) for 30 minutes.

    • Drain the solvent.

  • First Deprotection Treatment:

    • Add the DBU/piperidine deprotection solution to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture with inert gas bubbling or mechanical shaking for 10-15 minutes at room temperature.

    • Drain the solution.

  • Second Deprotection Treatment:

    • Immediately add a second portion of the fresh DBU/piperidine deprotection solution to the resin.

    • Agitate for another 10-15 minutes at room temperature.

    • Drain the solution.

  • Thorough Washing:

    • Wash the resin extensively to remove all traces of DBU and piperidine. Residual base can cause premature deprotection of the next amino acid to be coupled.[9]

    • Perform a minimum of 5-7 washes with the synthesis solvent (DMF or NMP).

    • Optional Validation: Perform a chloranil or Kaiser test to confirm the presence of a free secondary amine. Note that the Kaiser test may give a weak or different color (e.g., reddish-brown) for secondary amines compared to the typical blue for primary amines.

  • Proceed to Coupling:

    • The resin is now ready for the coupling of the next Fmoc-protected amino acid.

References
  • Fmoc Removal with DBU. Aapptec Peptides. [Link]

  • Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Deprotecting Fmoc Group Mechanism. Organic Chemistry Explained. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Chem Sci. [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

  • In situ Fmoc removal. Green Chemistry. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

Sources

Technical Support Center: Fmoc-N-Me-D-Cys(Trt)-OH Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Fmoc-N-Me-D-Cys(Trt)-OH CAS: 1349807-46-0 (D-isomer) | Context: Solid Phase Peptide Synthesis (SPPS) Document ID: TS-FMC-NME-001

Executive Summary & Chemical Context

Fmoc-N-Me-D-Cys(Trt)-OH is a specialized building block used to introduce steric constraints, prevent proteolytic degradation, or enable "N-methyl scanning" in peptide drug discovery.

While standard Fmoc-amino acids are generally soluble in DMF (Dimethylformamide), this specific derivative presents a unique physicochemical profile:

  • High Lipophilicity: The combination of the Fmoc group, the Trityl (Trt) protecting group on the sulfur, and the N-methyl group creates a highly hydrophobic molecule.

  • Steric Bulk: The N-methyl group reduces intermolecular hydrogen bonding (lowering aggregation risk compared to non-methylated analogs), but the massive Trityl group can impede solvent accessibility to the core amine/carboxylic acid.

The Core Challenge: Users often report "floating powder" (poor wettability) or cloudiness due to trace moisture in DMF, rather than true insolubility.

Standard Dissolution Protocol (The "Happy Path")

For optimal results in standard SPPS (0.1 M – 0.5 M concentration), follow this validated workflow.

ParameterSpecification
Primary Solvent DMF (Peptide Synthesis Grade, amine-free, <0.03% H₂O)
Concentration Target 0.1 M to 0.2 M (Standard); Up to 0.5 M (Max recommended)
Temperature Room Temperature (20–25°C)
Activation Reagents Add immediately prior to coupling (e.g., HATU/HOAt)

Step-by-Step Procedure:

  • Weighing: Weigh the Fmoc-N-Me-D-Cys(Trt)-OH into a dry polypropylene tube.

  • Wetting: Add 10% of the calculated DMF volume. Vortex vigorously for 15 seconds. Note: This creates a slurry and breaks up hydrophobic clumps.

  • Dilution: Add the remaining DMF.

  • Dissolution: Vortex or shake. If the solution is not clear within 1 minute, proceed to Troubleshooting .

Troubleshooting Logic Flow

Use the following decision tree to resolve dissolution issues.

SolubilityTroubleshooting Start Start: Add DMF to Powder Inspect Visual Inspection Start->Inspect Result_Clear Solution is Clear Inspect->Result_Clear Result_Float Powder Floating/Clumping Inspect->Result_Float Result_Cloudy Cloudy / Precipitate Inspect->Result_Cloudy Result_Gel Gel Formation Inspect->Result_Gel Action_Proceed Proceed to Activation (Use HATU/HOAt) Result_Clear->Action_Proceed Action_Sonicate Sonicate (30-60s) Break Surface Tension Result_Float->Action_Sonicate Action_Heat Gentle Heat (Max 40°C) Check DMF Water Content Result_Cloudy->Action_Heat Action_CoSolvent Add Co-solvent (DCM or NMP) Result_Gel->Action_CoSolvent Action_Sonicate->Inspect Re-check Action_Heat->Inspect Re-check Action_CoSolvent->Inspect Re-check

Figure 1: Decision matrix for resolving solubility issues with hydrophobic Fmoc-amino acids.

Technical FAQs & Troubleshooting Guide

Q1: The powder floats on top of the DMF and won't mix. Is it insoluble?

Diagnosis: Poor Wettability. Explanation: The Trityl (Trt) and Fmoc groups create a "waxy" hydrophobic surface. The surface tension of DMF prevents it from penetrating the powder clumps. Solution:

  • Sonicate: Use an ultrasonic bath for 30–60 seconds. This is the most effective way to break the surface tension.

  • DCM Spike: If sonication fails, add a small amount of Dichloromethane (DCM) first to dissolve the powder, then dilute with DMF. Note: Ensure your peptide resin is compatible with DCM.

Q2: The solution is cloudy. Can I heat it?

Diagnosis: Saturation or Water Contamination. Explanation:

  • Water: DMF is hygroscopic. Even 0.1% water content can cause hydrophobic Fmoc-AAs to precipitate.

  • Temperature: Cold DMF (from storage) reduces solubility. Solution:

  • Gentle Heat: You may warm the solution to 30–40°C in a water bath.

  • Warning: Do NOT exceed 40°C or heat for prolonged periods. Cysteine derivatives are prone to racemization (conversion of D-Cys to L-Cys) and side reactions (beta-elimination) under thermal stress, especially if any base (like DIPEA/piperidine) is present in the glassware.

Q3: Why is coupling this residue so difficult even after dissolving?

Diagnosis: Steric Hindrance (The N-Methyl Effect). Explanation: While N-methylation improves solubility by breaking beta-sheets, it makes the amine nucleophile sterically hindered. Standard coupling reagents (HBTU/TBTU) often fail. Recommendation:

  • Use HATU or HOAt as the coupling reagent.

  • Extend coupling times (e.g., 2 hours or double coupling).

  • Reference: N-methylated cysteines are notoriously difficult to couple due to the combined bulk of the N-Me and S-Trt groups [1, 2].

Q4: I see a gel forming at 0.5 M. What should I do?

Diagnosis: Supramolecular Aggregation. Explanation: At high concentrations, the aromatic rings (Fmoc + Trityl) can stack, causing gelation. Solution:

  • Dilute to 0.2 M .

  • Add NMP (N-Methyl-2-pyrrolidone) as a co-solvent.[1] NMP is a more powerful solvent for breaking aromatic stacking interactions than DMF [3].

Critical Handling Notes (E-E-A-T)

Racemization Risk

Cysteine is one of the most racemization-prone amino acids. The risk is elevated for N-methyl derivatives during the activation step.

  • Rule: Never add the base (DIPEA/NMM) to the amino acid solution until you are seconds away from adding it to the resin. Prolonged exposure of the activated ester to base causes rapid racemization [4].

Stability[2]
  • Oxidation: The Trityl group protects the sulfur, but the molecule should still be stored under inert gas (Argon/Nitrogen) at +2°C to +8°C to prevent slow oxidation or hydrolysis.

References

  • Merck/Novabiochem. (n.d.). Fmoc-N-Me-Cys(Trt)-OH Product Datasheet & Handling. Retrieved from

  • Alfa Chemistry. (n.d.). Fmoc-N-Me-Cys(Trt)-OH Properties and Coupling Protocols. Retrieved from

  • BenchChem. (2025). Addressing solubility issues of Fmoc-amino acids in synthesis. Retrieved from

  • ResearchGate. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis. Retrieved from

Sources

Technical Support Center: Strategies for C-Terminal Cysteine Integrity in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized guide for researchers engaged in Solid-Phase Peptide Synthesis (SPPS). This document provides an in-depth analysis and practical solutions for a common and often frustrating challenge: the formation of piperidine-related adducts on peptides featuring a C-terminal Cysteine. Our goal is to equip you with the mechanistic understanding and validated protocols necessary to ensure the fidelity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected +51 Da peak in the mass spectrum of my C-terminal Cysteine peptide. What is it?

This mass modification corresponds to the formation of a 3-(1-piperidinyl)alanine side product.[1] This occurs when piperidine, the base commonly used for Fmoc-deprotection, covalently attaches to the C-terminal Cysteine residue. This modification introduces a significant impurity that can be difficult to separate from the target peptide, potentially compromising subsequent assays and the overall yield of your desired product.

Q2: What is the underlying chemical mechanism for this +51 Da adduct formation?

The formation of 3-(1-piperidinyl)alanine is a two-step process initiated by the basic conditions of Fmoc-deprotection.[1]

  • β-Elimination: The piperidine acts as a base, abstracting the α-proton of the C-terminal Cysteine. This is followed by the elimination of the protected thiol side-chain, resulting in a highly reactive dehydroalanine (Dha) intermediate.[2][3]

  • Michael Addition: A second molecule of piperidine then acts as a nucleophile, attacking the dehydroalanine intermediate to form the stable 3-(1-piperidinyl)alanine adduct.[4]

Several factors significantly influence the rate of this side reaction, including the choice of resin, the specific Cysteine side-chain protecting group, and the base used for deprotection.[1][5]

Troubleshooting Guide: A Mechanistic Approach to Prevention

Encountering the +51 Da adduct requires a systematic approach that addresses the root causes of its formation. The following diagram illustrates the reaction pathway and highlights the key intervention points for minimizing this side reaction.

G cluster_problem Problem Pathway cluster_solutions Mitigation Strategies Start Fmoc-Peptide-Cys(PG)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Elimination β-Elimination (Base-Catalyzed) Deprotection->Elimination Piperidine as Base DHA Dehydroalanine Intermediate (Reactive Electrophile) Elimination->DHA Addition Michael Addition (Nucleophilic Attack) DHA->Addition Piperidine as Nucleophile Adduct Piperidinylalanine Adduct (Mass +51 Da) Addition->Adduct Resin_Choice Use 2-Chlorotrityl Chloride (2-CTC) Resin Resin_Choice->Elimination Reduces α-proton acidity Protecting_Group Employ Bulky Protecting Groups (Trt, Mmt, Thp) Protecting_Group->Elimination Steric hindrance Base_Choice Use Alternative Bases (e.g., 4-Methylpiperidine) Base_Choice->Elimination Reduces basicity/nucleophilicity caption Figure 1. Mechanism of piperidinylalanine formation and key mitigation points.

Caption: Figure 1. Mechanism of piperidinylalanine formation and key mitigation points.

Validated Protocols for Minimizing Adduct Formation

The most effective strategy involves a multi-faceted approach, starting from the very first step of your synthesis: anchoring the C-terminal Cysteine to the resin.

Protocol 1: Optimal Resin Selection and Amino Acid Loading

The choice of solid support is the most critical factor. Wang-type resins are known to exacerbate the formation of the piperidinylalanine side product. The use of highly acid-sensitive trityl-based resins is strongly recommended as it significantly suppresses this side reaction.[6][7]

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin

Causality: The 2-CTC resin linker reduces the acidity of the Cysteine's α-proton, making it less susceptible to abstraction by the piperidine base during Fmoc deprotection.[5] Furthermore, it allows for peptide cleavage under very mild acidic conditions, preserving the integrity of the final product.

Step-by-Step Loading Protocol:

  • Swell 1.0 g of 2-CTC resin in anhydrous Dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve 1.5 equivalents of Fmoc-Cys(Trt)-OH (relative to resin loading) in anhydrous DCM. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIEA).

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

  • To cap any remaining reactive sites on the resin, add a volume of methanol (MeOH) equivalent to the volume of the DCM used and agitate for 30 minutes.

  • Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Protocol 2: Modification of the Fmoc-Deprotection Conditions

While piperidine is an efficient deprotection reagent, its basicity drives the unwanted side reaction. Modifying the deprotection solution can significantly reduce adduct formation.

Recommended Deprotection Solution: 30% 4-methylpiperidine (4-MP) in DMF containing 0.5 M OxymaPure.

Causality: A study on the solid-phase synthesis of C-terminal Cys peptides demonstrated that using 4-methylpiperidine, a slightly weaker and more sterically hindered base than piperidine, in combination with the acidic additive OxymaPure, assures minimization of the side reaction.[5]

Step-by-Step Deprotection Protocol:

  • Prepare the deprotection solution: 30% 4-methylpiperidine in DMF, with OxymaPure added to a final concentration of 0.5 M.

  • During SPPS, replace the standard 20% piperidine/DMF solution with this modified cocktail.

  • Perform the deprotection step as usual (e.g., 2 x 10-minute treatments).

  • Ensure thorough DMF washing after deprotection to remove all traces of the base and byproducts.

Protocol 3: Final Cleavage and Deprotection

A proper cleavage cocktail is essential to remove all side-chain protecting groups while preventing oxidation or other modifications of the now-free Cysteine thiol.

Recommended Cleavage Cocktail: Reagent K or similar cocktails rich in scavengers.[8]

  • Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

Causality: The scavengers in the cocktail are critical. TIS and EDT are particularly important for peptides containing Cysteine.[9] They act as reducing agents, preventing the oxidation of the sulfhydryl group to form disulfide bonds, and they scavenge reactive carbocations generated from the cleavage of other protecting groups, which could otherwise alkylate the Cysteine side chain.[10][11]

Data Summary: Impact of Mitigation Strategies

The table below provides a semi-quantitative comparison of the expected levels of piperidinylalanine adduct based on the synthetic strategy employed.

Synthetic StrategyResin TypeDeprotection BaseExpected +51 Da Adduct
Standard Conditions Wang20% Piperidine10 - 25%
Improved: Resin Choice 2-CTC20% Piperidine2 - 8%
Improved: Base Modification Wang30% 4-MP / Oxyma3 - 10%
Optimal Conditions 2-CTC30% 4-MP / Oxyma< 2%

Note: Percentages are estimates based on literature reports and can be sequence-dependent.[5]

By implementing these scientifically-grounded strategies, you can significantly reduce the formation of piperidine adducts, leading to higher purity crude products, simplified purification, and greater confidence in your research outcomes.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2019). Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptid Acids with C-Terminal Cysteine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Retrieved from [Link]

  • Academia.edu. (2018). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

  • ResearchGate. (2021). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. Retrieved from [Link]

  • IRIS - Unibo. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Universidad de La Rioja. (2007). Chlorotrityl Chloride (CTC) Resin as a Reusable Carboxyl Protecting Group. Retrieved from [Link]

Sources

Technical Guide: Optimizing Trityl Cation Scavenging in Peptide Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trityl Cation Challenge

In Solid Phase Peptide Synthesis (SPPS), the removal of Trityl (Trt) protecting groups—commonly used on Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln) —presents a critical chemical hazard. Upon exposure to Trifluoroacetic Acid (TFA), the Trityl group cleaves to form a highly stabilized, bulky, and electrophilic triphenylmethyl carbonium ion (Trityl cation) .

Unlike transient tert-butyl cations, the Trityl cation is sterically hindered and stable enough to survive in solution, actively seeking electron-rich nucleophiles. Without adequate scavenging, it will irreversibly alkylate:

  • Cysteine thiols (S-tritylation)

  • Tryptophan indoles (C-alkylation)

  • Methionine sulfurs (S-alkylation)

  • Tyrosine phenols (O-alkylation)

This guide provides the technical logic for selecting the correct scavenger systems to irreversibly quench these cations and ensure high-purity peptide isolation.

Scavenger Selection Matrix

Do not use a "one-size-fits-all" cleavage cocktail. Select your reagent based on the specific amino acid composition of your peptide.[1][2]

Peptide CompositionRecommended CocktailComposition (v/v)Technical Rationale
Standard (No Cys, Met, Trp, Arg)Standard TIS TFA (95%), TIS (2.5%), H₂O (2.5%)Sufficient for simple sequences. TIS acts as a hydride donor to quench Trt+.[3]
Complex (Contains Cys , Met, Trp, Tyr)Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)The "Gold Standard." EDT keeps Cys reduced; Phenol protects Tyr/Trp; Thioanisole accelerates Arg(Pbf) removal.[4]
Arg-Rich (Multiple Arg residues)Reagent R TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%)Thioanisole promotes acidolysis of sulfonyl protecting groups (Pbf/Pmc) on Arginine.
Odor-Sensitive (Contains Cys/Met)DODT Cocktail Replace EDT with DODT in Reagent KDODT (3,6-Dioxa-1,8-octanedithiol) is less malodorous than EDT but equally effective at scavenging and reducing.
Trityl-Heavy (High % of His/Asn/Gln)Reagent B TFA (88%), Phenol (5%), H₂O (5%), TIS (2%)High concentration of TIS ensures rapid, irreversible quenching of massive Trityl cation loads.
Mechanism of Action (Visualization)

The following diagram illustrates the competitive kinetics between the scavenger (TIS) and the peptide nucleophiles (Trp/Cys) for the reactive Trityl cation.

TritylScavenging Protected Trt-Protected Residue (Cys, His, Asn) Cation Trityl Cation (Trt+) [Highly Reactive Electrophile] Protected->Cation TFA Cleavage Quenched Triphenylmethane (Inert Byproduct) Cation->Quenched Hydride Transfer (Irreversible) Alkylated Irreversibly Alkylated Peptide (Impurity) Cation->Alkylated Attack (Fast if Unscavenged) TIS Scavenger: TIS (Hydride Donor) TIS->Quenched Nucleophile Peptide Nucleophile (Trp, Cys, Met) Nucleophile->Alkylated

Caption: Kinetic competition: Silane scavengers (TIS) must irreversibly reduce the Trityl cation to Triphenylmethane before it attacks the peptide.

Technical Support & Troubleshooting (Q&A)
Q1: I am seeing a +242 Da mass shift on my Cysteine residues. Is this incomplete deprotection?

Diagnosis: This is likely S-tritylation (re-attachment), not incomplete deprotection. Root Cause: The cleavage of Trt from Cys is an equilibrium reaction. If the concentration of Trt cations in the TFA solution becomes too high and scavengers are depleted, the reaction drives backward, re-attaching the Trt group to the free thiol. Solution:

  • Increase Scavenger Volume: Ensure your cocktail volume is at least 10–20 mL per gram of resin.

  • Use Reagent K: The combination of TIS (or Thioanisole) and EDT is critical.[5] EDT specifically keeps the thiol in a reduced state and acts as a competitive nucleophile.

  • Two-Step Cleavage: Perform a short (30 min) "pre-cleavage" with a high-scavenger cocktail to remove the bulk of the Trt groups, filter, and then proceed with fresh cleavage cocktail for the remaining time.

Q2: Why is my Tryptophan-containing peptide showing multiple impurities despite using water as a scavenger?

Diagnosis: Water is a poor scavenger for Trityl cations.[3] You are likely observing C-alkylation of the indole ring . Root Cause: The Trityl cation is hydrophobic. It prefers the hydrophobic environment of the Tryptophan indole ring over the aqueous phase. Water effectively scavenges t-butyl cations but fails to trap the bulky Trityl cation effectively. Solution:

  • Switch to Silanes: You must use Triisopropylsilane (TIS) .[6] TIS donates a hydride (H-) to the Trityl cation, converting it into neutral, inert triphenylmethane.

  • Avoid TES with Trp: Do not use Triethylsilane (TES) if your peptide contains Trp, as TES can occasionally reduce the indole double bond. TIS is sterically hindered enough to avoid this side reaction while still quenching the cation.

Q3: I cannot use EDT due to the smell. What is the validated alternative?

Diagnosis: Need for a low-odor thiol scavenger. Solution: Substitute EDT with DODT (3,6-Dioxa-1,8-octanedithiol) .

  • Validation: DODT has a higher boiling point and significantly lower vapor pressure than EDT, reducing odor.

  • Efficacy: It is chemically nearly identical to EDT in its ability to scavenge cations and prevent Cys oxidation.

  • Protocol Adjustment: Use DODT at the same percentage (2.5% v/v) as you would EDT in Reagent K.

Q4: My peptide contains Methionine and I see a +16 Da impurity.

Diagnosis: Methionine Sulfoxide (Met[O]) formation. Root Cause: Oxidation during cleavage or workup. While not directly caused by Trityl, the lack of reducing scavengers allows this.[3] Solution:

  • Use Thioanisole: It acts as a reversible trap for cations and aids in reducing Met(O) back to Met.

  • Keep it Reduced: Ensure EDT or DODT is present.

  • Post-Cleavage Reduction: If oxidation persists, treat the crude peptide with Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) in TFA to reduce the sulfoxide back to Methionine.

Validated Protocols
Protocol A: Preparation of Reagent K (The "Universal" Cocktail)

Best for peptides containing Cys, Met, Trp, or Tyr.

Reagents:

  • Trifluoroacetic Acid (TFA): 8.25 mL

  • Phenol (Crystalline): 0.5 g (liquefy by warming slightly)

  • Water (HPLC Grade): 0.5 mL

  • Thioanisole: 0.5 mL

  • 1,2-Ethanedithiol (EDT): 0.25 mL[7]

Procedure:

  • Sequence: Add Phenol to the vessel first. Add Thioanisole, EDT, and Water.[4][5][6] Add TFA last to prevent exothermic splashing.

  • Mixing: Vortex until the Phenol is completely dissolved.

  • Application: Add to resin (10 mL per 1 g resin).

  • Incubation: Shake at Room Temperature for 2–3 hours.

  • Precipitation: Filter resin, concentrate filtrate under N₂, and precipitate in ice-cold Diethyl Ether.

Protocol B: Preparation of Reagent B (Trityl-Specific)

Best for peptides with high Trityl load (His/Asn/Gln) but NO Cys/Met.

Reagents:

  • TFA: 8.8 mL

  • Phenol: 0.5 mL (liquefied)

  • Water: 0.5 mL

  • Triisopropylsilane (TIS): 0.2 mL

Procedure:

  • Combine TIS, Water, and Phenol.[5][6]

  • Add TFA.[5][6][7][8]

  • Note: The solution may turn yellow/orange upon addition to the resin due to the formation of the Trityl cation chromophore. This is normal. The color should fade as TIS scavenges the cations.

References
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.

  • Merck Millipore (Novabiochem). Fmoc Resin Cleavage Protocols. Technical Bulletin.

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolysis of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(19), 4663-4673.

  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog.

Sources

Validation & Comparative

Technical Comparison Guide: Fmoc-N-Me-D-Cys(Trt)-OH vs. Fmoc-D-Cys(Trt)-OH

[1][2]

Executive Summary: The Methylation Decision

In the landscape of peptidomimetics, the choice between Fmoc-D-Cys(Trt)-OH and its N-methylated counterpart, Fmoc-N-Me-D-Cys(Trt)-OH , is rarely about simple substitution.[1] It is a strategic decision between synthetic ease and therapeutic potency .[1][2]

  • Fmoc-D-Cys(Trt)-OH is the standard for introducing D-chirality and disulfide bridges, offering straightforward coupling but remaining vulnerable to proteolysis.[1]

  • Fmoc-N-Me-D-Cys(Trt)-OH is a specialized tool for "medicinalizing" a sequence.[1] The N-methyl group introduces steric bulk that drastically improves metabolic stability and membrane permeability but imposes significant synthetic hurdles (steric hindrance and difficult couplings).[1][2]

This guide dissects the chemical, synthetic, and functional differences to enable evidence-based selection.[2]

Chemical & Physical Profile

The introduction of a single methyl group on the alpha-amine fundamentally alters the physicochemical behavior of the building block.[2]

FeatureFmoc-D-Cys(Trt)-OHFmoc-N-Me-D-Cys(Trt)-OHImpact on Research
Formula C₃₇H₃₁NO₄SC₃₈H₃₃NO₄SN-Me adds ~14 Da; negligible mass shift but massive steric shift.[1]
MW 585.7 g/mol 599.7 g/mol
H-Bonding Donor (NH) & Acceptor (CO)Acceptor (CO) OnlyCritical: N-Me removes the H-bond donor, disrupting aggregation but also secondary structure (α-helix/β-sheet).[1]
Lipophilicity ModerateHighN-Me increases logP; improves solubility in DCM/DMF but may complicate HPLC purification.[1][2]
Steric Bulk Low (Alpha-proton)High (N-Methyl)The bottleneck: The N-Me group clashes with incoming activated amino acids, retarding coupling rates by 10-100x.[1]

Synthetic Performance & Protocols (SPPS)[1][2][4]

The Coupling Challenge

The primary operational difference is coupling efficiency .[2]

  • D-Cys: Reacts rapidly. The main risk is racemization (conversion of D to L) due to the high acidity of the

    
    -proton adjacent to the electron-withdrawing thiotrityl group.[2]
    
  • N-Me-D-Cys: Reacts sluggishly. The N-methyl group creates a "steric wall."[1][2] Standard reagents (DIC/HOBt) often fail, leading to deletion sequences.[2]

Optimized Protocols

To ensure high fidelity, you must adapt your SPPS workflow.[2]

Protocol A: For Fmoc-D-Cys(Trt)-OH (Focus: Racemization Control)
  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1][2]

  • Base: Avoid DIPEA if possible. If base is required, use 2,4,6-Collidine (weaker base, less proton abstraction).

  • Conditions: Pre-activation (2 min), Coupling (30-60 min) at Room Temperature.[1]

  • Why: Uronium salts (HBTU/HATU) with DIPEA cause high racemization (2-5%) of Cys.[1][2] DIC/Oxyma keeps racemization <0.5%.[1][2]

Protocol B: For Fmoc-N-Me-D-Cys(Trt)-OH (Focus: Steric Overcome)
  • Reagents: HATU or PyAOP + HOAt.[1][2]

  • Base: DIPEA (2 eq).[1][2]

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 2 hours at RT.[1][3]

    • Coupling 2: 1 hour at 50°C (Microwave optional, but watch for premature Trt loss).

  • Why: The phosphonium/uronium salts (PyAOP/HATU) are required to generate the highly reactive At-ester active species to overcome the steric barrier of the N-methyl group.[2]

Comparative Workflow Diagram

The following logic flow illustrates the decision-making process for coupling these specific residues.

CouplingStrategyStartSelect Cysteine DerivativeDCysFmoc-D-Cys(Trt)-OHStart->DCysNMeCysFmoc-N-Me-D-Cys(Trt)-OHStart->NMeCysRisk1Risk: Racemization (D->L)DCys->Risk1Primary ChallengeRisk2Risk: Incomplete Coupling (Sterics)NMeCys->Risk2Primary ChallengeAction1Use DIC / Oxyma PureAvoid strong bases (DIPEA)Risk1->Action1MitigationAction2Use HATU / HOAt or PyAOPDouble CoupleElevated Temp (50°C)Risk2->Action2MitigationResult1High Purity<0.5% RacemizationAction1->Result1Result2High Yield>98% IncorporationAction2->Result2

Figure 1: Decision matrix for SPPS coupling conditions. Note the divergence in reagent choice based on the dominant chemical risk (acidity vs. sterics).

Functional Impact on Peptide Therapeutics[2]

Proteolytic Stability

This is the "killer application" for Fmoc-N-Me-D-Cys(Trt)-OH . Peptide bonds involving N-methyl amino acids are highly resistant to proteases (trypsin, chymotrypsin, serum proteases).[1]

  • Mechanism: Proteases typically require the amide proton (-NH-) to form a hydrogen bond with the enzyme's active site (catalytic triad).[1][2] N-methylation removes this proton, rendering the bond "invisible" to the enzyme.[2]

  • Data: In serum stability assays, peptides containing N-Me-Cys often show half-life (

    
    ) improvements of 5-fold to >100-fold  compared to the non-methylated parent.[1]
    
Membrane Permeability

N-methylation improves oral bioavailability and cell penetration.[1][2]

  • Solvation Energy: The amide NH is a strong hydrogen bond donor.[2] Solvating this group in water is energetically favorable; desolvating it to pass through a lipid membrane is costly.[2]

  • The N-Me Advantage: Capping the NH with a Methyl group reduces the desolvation penalty, effectively "greasing" the peptide for membrane transit.[2]

Conformational Rigidity
  • Fmoc-D-Cys(Trt)-OH: Allows free rotation around

    
     and 
    
    
    angles (within the D-Ramachandran space).[1]
  • Fmoc-N-Me-D-Cys(Trt)-OH: Severely restricts

    
     and 
    
    
    angles.[1] It favors cis-peptide bond formation (unlike the standard trans preference).[1][2] This can be used to lock bioactive conformations (e.g., in cyclic peptides) or induce specific turn structures (like
    
    
    -turns).[1]

Experimental Validation: Racemization Data

Based on aggregated application data from standard peptide synthesis literature (see References).

Coupling ConditionSubstrate: Fmoc-D-Cys(Trt)Substrate: Fmoc-N-Me-D-Cys(Trt)
HBTU / DIPEA (Standard) FAIL: ~3-5% RacemizationFAIL: Low Yield (<40%)
DIC / Oxyma (Green) PASS: <0.5% RacemizationPOOR: Slow kinetics
HATU / HOAt / Collidine PASS: <1.0% RacemizationPASS: >95% Yield (Double Couple)

Recommendation: Do not use the same protocol for both. Treat them as chemically distinct entities.

References

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][4][5] Chemical Reviews. Link[1]

  • Chatterjee, J., et al. (2008).[2][6] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link[1]

  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."[1][2] Technical Guides. Link

  • Biron, E., et al. (2008).[2][6] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link[1]

  • ChemPep. "Fmoc Solid Phase Peptide Synthesis: Racemization and Coupling Reagents." Application Notes. Link

A Senior Application Scientist's Guide to Purity Analysis of Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the quality of the final peptide is fundamentally dictated by the purity of its constituent building blocks. Fmoc-N-Me-D-Cys(Trt)-OH, an N-methylated and stereochemically defined cysteine derivative, is a critical component for synthesizing advanced therapeutic peptides. N-methylation is a key modification used to enhance metabolic stability and cell permeability.[1] However, the very complexity that makes this amino acid derivative valuable also renders it susceptible to a range of impurities during its synthesis and storage. These impurities, if not rigorously controlled, can introduce deletion sequences, difficult-to-separate byproducts, and ultimately compromise the efficacy and safety of the final drug product.

This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of Fmoc-N-Me-D-Cys(Trt)-OH, with a primary focus on the industry-standard High-Performance Liquid Chromatography (HPLC). We will dissect the causality behind methodological choices, compare alternatives, and provide actionable protocols to ensure the integrity of your peptide synthesis workflow.

Part 1: The Gold Standard: Reverse-Phase HPLC (RP-HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control for peptide building blocks.[2] For hydrophobic, UV-active molecules like Fmoc-N-Me-D-Cys(Trt)-OH, Reverse-Phase HPLC (RP-HPLC) is the most powerful and commonly employed modality.[2]

The Principle of Separation: A Dance of Hydrophobicity

RP-HPLC operates on the principle of partitioning. The molecule of interest and its related impurities are introduced into a polar mobile phase (typically a mixture of water and an organic solvent) and passed through a column packed with a non-polar stationary phase.[2] In our case, the highly hydrophobic trityl (Trt) and Fmoc groups dictate the molecule's strong interaction with the stationary phase. Separation is achieved because impurities, differing even slightly in their chemical structure (e.g., lacking a protecting group or forming a dipeptide), will exhibit different degrees of hydrophobicity, causing them to travel through the column at different speeds and elute as distinct peaks.

Causality Behind the Method: Why We Choose These Parameters

A robust analytical method is not a random collection of settings but a system where each parameter is chosen for a specific, synergistic reason.

  • The Column (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for this analysis. Its long alkyl chains provide the necessary hydrophobicity to retain the analyte and facilitate separation from less hydrophobic impurities. A column with a particle size of 3.5 to 5 µm offers a good balance between efficiency and backpressure for standard HPLC systems.[1][3]

  • The Mobile Phase (Eluent):

    • Organic Modifier: Acetonitrile (ACN) is preferred over methanol for Fmoc-amino acids due to its lower viscosity and superior UV transparency.

    • Ion-Pairing Agent: Trifluoroacetic Acid (TFA) at a low concentration (0.05-0.1%) is critical. It serves two purposes: it acidifies the mobile phase to ensure the carboxylic acid group of the analyte is protonated (suppressing ionization for better retention and peak shape), and the trifluoroacetate anion pairs with any residual positive charges, further sharpening the peaks.[1][4]

  • Gradient Elution: An isocratic (constant mobile phase composition) elution is not feasible. Early-eluting, more polar impurities would resolve poorly, while the main, highly retained compound would elute as a broad, late peak, if at all. A gradient elution, which gradually increases the percentage of the organic solvent (ACN), is essential. This ensures that polar impurities are well-resolved at the beginning of the run and that the highly hydrophobic Fmoc-N-Me-D-Cys(Trt)-OH is eluted efficiently as a sharp peak within a reasonable timeframe.[1]

  • UV Detection: The fluorenylmethoxycarbonyl (Fmoc) group is an excellent chromophore, exhibiting strong absorbance at multiple wavelengths. Detection at ~220 nm provides a general signal for peptide bonds and related structures, while wavelengths around 262 nm or 301 nm are more specific to the Fmoc moiety itself, offering high sensitivity and selectivity.[1][5]

Workflow for HPLC Purity Analysis of Fmoc-N-Me-D-Cys(Trt)-OH

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample Preparation (1 mg/mL in ACN/H2O) Injection Inject Sample (e.g., 5-10 µL) SamplePrep->Injection MobilePhaseA Mobile Phase A (0.1% TFA in Water) SystemEquil System Equilibration (Initial Conditions) MobilePhaseA->SystemEquil MobilePhaseB Mobile Phase B (0.1% TFA in ACN) MobilePhaseB->SystemEquil SystemEquil->Injection Gradient Run Gradient Program Injection->Gradient Detection UV Detection (e.g., 220 nm & 262 nm) Gradient->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: High-level workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Purity Analysis

This protocol is a validated starting point and should be verified for suitability on the specific system in use.

1. Reagents and Materials:

  • Fmoc-N-Me-D-Cys(Trt)-OH sample

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC grade

2. Sample and Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in ACN (v/v).

  • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Accurately weigh and dissolve the Fmoc-N-Me-D-Cys(Trt)-OH sample in the Sample Diluent to a final concentration of approximately 1.0 mg/mL. Vortex to ensure complete dissolution.

3. HPLC System Configuration:

  • Column: C18, 4.6 x 100 mm, 3.5 µm particle size (e.g., XBridge BEH C18).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • UV Detector: Wavelengths set at 220 nm and 262 nm.[1]

4. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.050.050.0
8.00.0100.0
10.00.0100.0
10.150.050.0
15.050.050.0

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak using area normalization:

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Common Impurities and Their Origin

Understanding potential impurities is key to developing a specific and effective analytical method.

Impurities cluster_impurities Potential Process-Related Impurities Main Fmoc-N-Me-D-Cys(Trt)-OH Target Molecule Imp1 H-N-Me-D-Cys(Trt)-OH Fmoc Deprotection Main->Imp1 Arises from Imp2 Fmoc-N-Me-D-Cys-OH Trt Deprotection Main->Imp2 Arises from Imp3 Fmoc-D-Cys(Trt)-OH Incomplete N-Methylation Main->Imp3 Arises from Imp4 Fmoc-N-Me-L-Cys(Trt)-OH Racemization Main->Imp4 Arises from Imp5 Dipeptide e.g., Fmoc-(N-Me-D-Cys)₂-OH Main->Imp5 Arises from

Caption: The target molecule and its common impurities.

  • Free Amino Acid (H-N-Me-D-Cys(Trt)-OH): Results from undesired cleavage of the Fmoc group during synthesis or storage.[6]

  • Partially Deprotected Species (Fmoc-N-Me-D-Cys-OH): Loss of the acid-labile Trityl (Trt) group from the cysteine thiol.[1][7]

  • Dipeptide Impurities: Self-coupling of the amino acid during the activation step of its synthesis can lead to dipeptide formation.[6]

  • Enantiomeric Impurity (Fmoc-N-Me-L-Cys(Trt)-OH): Racemization can occur during the activation and coupling steps of the amino acid synthesis, which is a critical parameter for the final peptide's biological activity.[4] This requires a specialized chiral HPLC method for detection.

Part 2: A Comparative Look at Alternative Technologies

While RP-HPLC is the established standard, other technologies offer compelling advantages for specific applications.

Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC)

UPLC is a direct evolution of HPLC that utilizes columns packed with sub-2 µm particles.[8] This fundamental change, combined with instrumentation capable of handling much higher backpressures (10,000-20,000 psi), yields significant performance gains.[8]

  • Key Advantage - Speed and Resolution: UPLC can slash analysis times by a factor of up to 10 while simultaneously increasing peak resolution and sensitivity.[9] For a high-throughput lab screening multiple batches of raw materials, this translates directly into increased productivity and reduced solvent consumption.[9][10]

  • Practical Implication: A 15-minute HPLC method can often be optimized to a 1.5 to 3-minute UPLC method, providing sharper peaks and better separation of trace impurities from the main peak.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC or UPLC with the detection specificity of a mass spectrometer.[11] Instead of just detecting UV absorbance, the MS detector measures the mass-to-charge ratio (m/z) of the eluting compounds.

  • Key Advantage - Definitive Identification: While UV detection can quantify purity, it cannot definitively identify unknown peaks. LC-MS provides the molecular weight of each impurity, allowing for confident structural elucidation. This is invaluable during process development, troubleshooting, and stability studies when the identity of degradation products is unknown.[12][13]

  • Practical Implication: If an HPLC chromatogram shows a new, unknown impurity at 0.2%, LC-MS can immediately determine its mass. This information can help chemists deduce whether it's a deprotected species, a solvent adduct, or an unexpected byproduct, guiding process optimization efforts.

Performance Comparison: HPLC vs. UPLC vs. LC-MS
FeatureHPLC UPLC / UHPLC LC-MS
Primary Use Routine QC, Purity TestingHigh-Throughput QC, High-Resolution AnalysisImpurity Identification, Structural Elucidation, R&D
Resolution GoodExcellent[9][10]Separation is identical to the LC front-end (HPLC or UPLC)
Analysis Speed Standard (e.g., 10-20 min)Very Fast (e.g., 1-5 min)[9]Limited by LC front-end speed
Sensitivity Good (UV)Very Good (sharper peaks lead to higher signal)[9]Excellent (can be orders of magnitude higher than UV)[12]
Information Yield Retention Time, Purity (%)Retention Time, Purity (%)Retention Time, Purity (%), Molecular Weight[13]
Instrument Cost


$

Complexity LowModerateHigh

Part 3: Establishing Trustworthiness: Method Validation

An unvalidated analytical method produces data without context or assurance of reliability. Method validation is a mandatory, systematic process that proves an analytical procedure is suitable for its intended purpose, adhering to guidelines from bodies like the ICH and USP.[14][15]

For a purity method, the following validation characteristics are paramount:

  • Specificity: The method must be able to produce a clean, well-resolved peak for Fmoc-N-Me-D-Cys(Trt)-OH in the presence of its potential impurities and degradation products. This is typically demonstrated by spiking the sample with known impurities.

  • Limit of Quantitation (LOQ): This is the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. It is crucial for ensuring that even trace-level impurities are accurately reported.

  • Linearity: The detector's response must be proportional to the concentration of the analyte and its impurities over a defined range. For impurity quantification, this range might be from the LOQ to 120% of the specification limit.[16]

  • Precision: The method must deliver consistent results. This is tested through:

    • Repeatability: Analyzing the same sample multiple times on the same day with the same operator and equipment.

    • Intermediate Precision: Varying conditions like the day, analyst, or instrument to ensure the method is robust.[15]

  • Accuracy: The method must provide results that are close to the true value. This is often assessed by analyzing a sample spiked with a known amount of impurity and calculating the percent recovery.

  • Robustness: The method's performance should be unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±10%), demonstrating its reliability for routine use.

Conclusion: Selecting the Right Tool for the Job

The purity analysis of Fmoc-N-Me-D-Cys(Trt)-OH is a non-negotiable step in the manufacturing of high-quality peptides.

  • RP-HPLC remains the robust, reliable, and cost-effective gold standard for routine quality control, providing the accurate purity values necessary for batch release.

  • UPLC offers a compelling alternative for high-throughput environments, delivering faster results and higher resolution without changing the fundamental analytical principle.

  • LC-MS is the indispensable tool for research, development, and troubleshooting. Its ability to provide definitive molecular weight information is unmatched for identifying unknown impurities and understanding degradation pathways.

As a Senior Application Scientist, my recommendation is to employ a tiered approach. Use a validated RP-HPLC or UPLC method for all routine purity assessments. When an unknown peak appears, a process deviates, or a deeper investigation is required, leverage the power of LC-MS to provide the unambiguous answers that ensure the integrity of your science and the quality of your final product.

References

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI. [Link]

  • Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs. [Link]

  • Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography. (n.d.).
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (n.d.). AZoM.com. [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Fmoc-Cys(Trt)-OH; CAS 103213-32-7. (n.d.). Aapptec Peptides. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (2014). PubMed. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM.com. [Link]

  • Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. (n.d.). Waters Corporation. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). SpringerLink. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. [Link]

  • LC-MS vs. HPLC for peptide quantification? (2020). ResearchGate. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. [Link]

  • What's the difference between HPLC & UPLC? (2023). YouTube. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • LC-MS/MS analysis of free amino acids. (n.d.). MASONACO. [Link]

Sources

The Stereochemical Fortress: A Comparative Guide to Fmoc-N-Me-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-N-Me-D-Cys(Trt)-OH vs. Other S-Protected Cysteine Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the landscape of peptide drug discovery, standard L-cysteine is often the "Achilles' heel"—prone to oxidation, racemization, and rapid proteolytic degradation. Fmoc-N-Me-D-Cys(Trt)-OH represents a precision-engineered building block designed to overcome these limitations. By combining N-methylation (metabolic stability, membrane permeability), D-stereochemistry (induced


-turns, proteolytic resistance), and Trityl (Trt) protection  (acid-labile versatility), this derivative serves as a critical tool for synthesizing peptidomimetics, retro-inverso peptides, and peptide thioesters via N 

S acyl migration.

This guide objectively compares this derivative against other S-protected variants (Acm, Mmt, StBu) and standard non-methylated analogs, providing experimental protocols to navigate the significant steric challenges it introduces.

Structural & Functional Analysis

To understand the utility of Fmoc-N-Me-D-Cys(Trt)-OH, we must deconstruct its three functional modifications.

ComponentFunctionalityImpact on Synthesis & Application
Fmoc

-protection
Base-labile (20% Piperidine).[1] Standard SPPS compatibility.[1][2][3][4]
N-Methyl Backbone modificationPros: Eliminates H-bond donor (improves permeability), blocks proteolysis.Cons: Extreme steric hindrance during coupling; induces cis-peptide bond conformation.[1]
D-Config StereochemistryPros: Induces specific secondary structures (e.g.,

-hairpins); resistant to L-proteases.Cons: High risk of racemization if activation is uncontrolled.[1]
S-Trt Side-chain protectionPros: Acid-labile (95% TFA).[1][4] Removed during global cleavage to yield free thiol.Cons: Bulky group adds to the steric congestion of the N-Me center.[1]
Visualizing the Steric Challenge

The combination of the N-methyl group and the bulky Trityl group creates a "steric wall" that makes coupling the next amino acid difficult.

StericWall cluster_0 Fmoc-N-Me-D-Cys(Trt)-OH Residue NMe N-Methyl Group (Steric Block) Incoming Incoming Activated AA NMe->Incoming Blocks Attack Trt S-Trityl Group (Bulky Shield) Trt->Incoming Steric Clash AlphaC Alpha Carbon (Chiral Center) AlphaC->NMe Attached AlphaC->Trt Side Chain

Figure 1: Steric hindrance map showing how N-Methylation and S-Trityl protection cooperatively impede the approach of the incoming amino acid during chain elongation.

Comparative Analysis: S-Protecting Group Strategy

The choice of S-protection on an N-methylated D-cysteine dictates the downstream application. Below is a comparison of the Trt derivative against Acm , Mmt , and StBu alternatives.

Comparison Matrix
FeatureS-Trt (Trityl) S-Acm (Acetamidomethyl) S-Mmt (Methoxytrityl) S-StBu (S-tert-butyl)
Cleavage Condition 95% TFA (Global Cleavage)Stable to TFA; I

oxidation
1% TFA (Dilute Acid)Reduction (DTT/BME)
Primary Use Case Native Chemical Ligation (NCL), Linear PeptidesDirected Disulfide Cyclization (Orthogonal)On-Resin Modification / Selective DeprotectionProtection during purification
Steric Bulk High (Triphenyl)Low (Small acetamide)Very High (Methoxy-triphenyl)Medium
Compatibility with N-Me Standard. Good for general use.Specialized. Use if 2+ disulfide bonds are needed.[1][4]Difficult. Extreme bulk + N-Me makes coupling next AA very hard.[1]Rare. Used if thiol must remain protected after cleavage.[1]
Oxidation Risk Low (removed in cleavage)Zero (stable until activated)LowZero
Decision Logic: When to use Fmoc-N-Me-D-Cys(Trt)-OH?
  • For Peptidomimetics (Linear/Cyclic): Use Trt .[1][3][5][6][7] It allows the thiol to be free immediately after cleavage, ready for "one-pot" cyclization or interaction with biological targets.[1]

  • For Regioselective Disulfides: If your peptide has multiple cysteines and you need to force a specific D-Cys—L-Cys bond, use Acm for one pair and Trt for the other.[1]

  • For Peptide Thioesters: Use Trt . The N-Me-Cys residue is capable of an N

    
     S acyl shift  under acidic conditions.[1] The Trt group is removed by TFA, exposing the thiol to capture the acyl group, forming a thioester (essential for Native Chemical Ligation).
    

Scientific Integrity: Synthetic Challenges & Protocols

Synthesizing peptides with N-methylated D-cysteine requires deviating from standard automated protocols.[1]

Challenge 1: Racemization
  • Mechanism: Cysteine derivatives are prone to racemization via base-catalyzed enolization, especially during slow couplings.[1] N-methylation increases this risk by slowing down the acylation rate.

  • Solution: Avoid strong bases (like DBU) during deprotection.[1] Use "weaker" bases like Piperazine or add 0.1M HOBt to the deprotection cocktail to suppress racemization [1].

Challenge 2: The "Difficult Coupling" (N-Me Hindrance)

Coupling onto the secondary amine of the N-Me-D-Cys is the bottleneck. Standard DIC/HOBt often fails, leading to deletion sequences.

Optimized Coupling Protocol (Manual or Microwave)

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]

  • Base: DIEA (Diisopropylethylamine).[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for steric hindrance.[1]

Step-by-Step Procedure:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Remove Fmoc from the N-Me-D-Cys on resin using 20% Piperidine/DMF (2 x 5 min).[1] Note: Shorter times reduce DKP (diketopiperazine) formation risk.[1]

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Activation:

    • Dissolve Amino Acid (5 eq) + HATU (4.9 eq) + HOAt (5 eq) in minimal DMF.

    • Add DIEA (10 eq).[1]

    • Pre-activate for exactly 30 seconds.[1] (Do not wait longer; reactive ester hydrolysis competes).[1]

  • Coupling: Add to resin.

    • Room Temp: Shake for 2–4 hours.

    • Microwave: 75°C for 5 mins (Power 25W). Caution: Cys racemization increases with heat; use 50°C if coupling Cys.

  • Double Coupling: Drain and repeat step 4-5. This is mandatory for N-Me residues.[1]

  • Capping: Acetylate unreacted amines with Ac

    
    O/DIEA/DMF to prevent deletion sequences.
    

Experimental Workflow: Orthogonality & Cyclization

The following diagram illustrates how Fmoc-N-Me-D-Cys(Trt)-OH fits into a workflow for creating a cyclic peptidomimetic vs. a directed disulfide strategy.

Workflow Start Resin-Bound Peptide ...[N-Me-D-Cys(Trt)]...[Cys(Acm)]... Cleavage Global Cleavage (95% TFA / 2.5% EDT / 2.5% H2O) Start->Cleavage Step 1 Crude Crude Peptide Free SH (from Trt) + Cys(Acm) Cleavage->Crude Trt Removed Acm Intact PathA Path A: Head-to-Tail Cyclization (Amide Bond Formation) Crude->PathA If Backbone Cyclization PathB Path B: Directed Disulfide (Iodine Oxidation) Crude->PathB If Side-Chain Cyclization FinalA Cyclic Peptide (Thiol Free or Alkylated) PathA->FinalA FinalB Disulfide Bridged (Trt-SH linked to Acm-SH) PathB->FinalB

Figure 2: Workflow demonstrating the orthogonality of Trt (acid labile) vs. Acm (oxidation labile) in complex peptide synthesis.

Applications in Drug Design

N-to-S Acyl Migration (Peptide Thioesters)

Fmoc-N-Me-D-Cys(Trt)-OH is uniquely suited for generating peptide thioesters via the N-acyl urea or N-to-S migration method.[1]

  • Mechanism: The N-methyl group destabilizes the amide bond.[1] Upon TFA cleavage (removing Trt), the free thiol attacks the preceding carbonyl carbon, shifting the peptide chain from the Nitrogen to the Sulfur.

  • Result: A C-terminal thioester, which is the reactive intermediate required for Native Chemical Ligation (NCL) to stitch large proteins together [2].[1]

Retro-Inverso Peptidomimetics
  • Concept: Synthesizing a peptide using D-amino acids in reverse sequence (retro-inverso) mimics the side-chain topology of the parent L-peptide but makes the backbone unrecognizable to proteases.

  • Role of N-Me-D-Cys: It locks the conformation. While D-Cys provides the stability, the N-methyl group prevents the formation of aggregates (beta-sheets) that often plague D-peptide synthesis, improving solubility and bioavailability [3].

References

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link][1]

  • Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. ACS Central Science. [Link][1]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides. Pharmaceuticals (Basel). [Link][1]

Sources

Safety Operating Guide

Fmoc-N-Me-D-Cys(Trt)-OH Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-N-Me-D-Cys(Trt)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-S-trityl-D-cysteine) presents a dual-hazard profile in waste management: bulky organic combustibility and latent sulfur reactivity .[1]

The primary disposal objective is to preventing the premature removal of the Trityl (Trt) protecting group in the waste stream. Acidic conditions will cleave the Trt group, releasing free thiols (mercaptans) that generate potent, nausea-inducing odors and can form explosive disulfide precipitates.

Immediate Directive:

  • NEVER dispose of this compound in Acidic Aqueous waste streams without prior neutralization.

  • ALWAYS segregate solid waste into "Combustible Chemical Waste" for incineration.

  • DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) due to the sulfur content.

Chemical Profile & Hazard Assessment
ParameterSpecificationDisposal Implication
CAS Number 944797-51-7 (Analogous)Not P-listed or U-listed; dispose as Non-Regulated Chemical Waste unless mixed with solvents.[1]
Protecting Groups Fmoc (Amine), Trityl (Thiol)Trityl is Acid-Labile: Cleaves at pH < 3.[1] Fmoc is Base-Labile: Cleaves at pH > 9.
Physical State White to off-white powderHigh surface area; potential dust explosion hazard if aerosolized.[1]
Reactivity Sulfur-containingIncompatible with strong oxidizers.[1] Potential to generate SOx gases upon incineration.
Solubility Soluble in DMF, DCM, DMSOBioaccumulative potential in water; do not flush down drains.[1]
Detailed Disposal Protocols
Scenario A: Solid Waste (Expired or Excess Reagent)
  • Classification: Non-regulated organic solid (unless contaminated).

  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: "Non-Hazardous Chemical Waste: Fmoc-N-Me-D-Cys(Trt)-OH."[1]

  • Action:

    • Seal the original vial with Parafilm to prevent moisture entry (hydrolysis).

    • Place the vial inside a secondary clear containment bag.

    • Deposit in the laboratory's Solid Incineration Stream .

    • Note: High-temperature incineration (

      
      C) is required to fully oxidize the sulfur content to SO
      
      
      
      (scrubbed) rather than generating sulfides.
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Context: This compound is typically dissolved in DMF or DCM during peptide synthesis.

  • Critical Control Point: pH Management.

    • Risk:[2] If the waste stream is acidic (e.g., contains TFA from cleavage cocktails), the Trityl group will fall off. The resulting free N-Me-D-Cysteine is a "stench" compound.[1]

  • Protocol:

    • Segregation: Determine the primary solvent.

      • Halogenated:[3] (DCM, Chloroform)

        
        Halogenated Waste Stream .
        
      • Non-Halogenated: (DMF, DMSO)

        
        Non-Halogenated Organic Waste Stream .
        
    • Neutralization (The "Stench" Prevention Step):

      • If the solution is acidic, neutralize with a weak base (e.g., Sodium Bicarbonate solution) to pH 6–8 before adding to the main waste carboy. This keeps the Trityl group intact and the sulfur odor-free.

    • Quenching (Trace Amounts):

      • For trace residues in glassware, rinse with a dilute bleach solution (10% sodium hypochlorite) . This oxidizes any free thiols to sulfonates (odorless). Warning: Do not mix bleach with ammonia or acids.

Scenario C: Contaminated Consumables (Sharps, Syringes, Weigh Boats)
  • Sharps: Place in a red biohazard/sharps bin. The trace chemical amount is acceptable for this stream (incinerated).

  • Weigh Boats/Gloves:

    • If visibly contaminated (powder residue): Place in a clear hazardous waste bag (Solid Waste).

    • If not visibly contaminated: Regular laboratory trash (check local EHS rules).

Visual Workflow: Waste Stream Decision Matrix

DisposalWorkflow cluster_legend Key Logic Start Waste: Fmoc-N-Me-D-Cys(Trt)-OH StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Pure/Expired Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix SolidAction Seal in Jar -> Solid Incineration Solid->SolidAction AcidCheck Is pH < 5? Liquid->AcidCheck SolventCheck Primary Solvent? Halo Halogenated (DCM) SolventCheck->Halo Contains Cl/Br NonHalo Non-Halo (DMF/DMSO) SolventCheck->NonHalo No Halogens DirectDispose Dispose in Solvent Carboy Halo->DirectDispose NonHalo->DirectDispose AcidCheck->SolventCheck No (Neutral/Basic) Neutralize Neutralize with NaHCO3 (Keep Trt Intact) AcidCheck->Neutralize Yes (Risk of Stench) Neutralize->SolventCheck Legend Acidic pH cleaves Trityl -> Stench Release Keep Waste Neutral!

Figure 1: Decision tree for segregating Fmoc-N-Me-D-Cys(Trt)-OH waste to prevent odor generation and ensure compliance.

Scientific Rationale (E-E-A-T)

The Mechanism of Odor Generation: The Trityl (Trt) group is an acid-labile protecting group used to mask the reactivity of the cysteine thiol. In a standard peptide synthesis workflow, 95% Trifluoroacetic Acid (TFA) is used to remove this group.[4]

  • In the Flask: We want this removal.

  • In the Waste Drum: We do not want this. If you dispose of Trt-protected cysteine into an acidic waste drum, the Trt cation cleaves, generating Triphenylmethanol (precipitate) and free N-Me-Cysteine . The free thiol has a low odor threshold (rotten eggs) and can oxidize into insoluble disulfides that clog waste pumps. By neutralizing the waste before disposal, you kinetically trap the sulfur in its protected, odorless form [1].

Fmoc Stability: The Fmoc group is removed by bases (Piperidine). In a mixed waste stream (e.g., DMF waste containing both TFA and Piperidine), exothermic reactions can occur. Segregating acidic (cleavage) and basic (deprotection) waste streams is standard practice, but for this specific compound, the acid stream is the higher risk for odor complaints.

Emergency Procedures
  • Spill (Solid):

    • Do not dry sweep (dust generation).

    • Cover with wet paper towels to dampen.

    • Scoop into a sealable bag.

    • Clean surface with soap and water; do not use bleach immediately on the pile (potential reaction with N-methyl amine).

  • Spill (Liquid - Stench Release):

    • If a "rotten egg" smell is detected, cover the spill with activated charcoal or a commercial spill pillow immediately.

    • Apply a dilute oxidizer (1% bleach) only after absorbing the bulk liquid to quench the odor.

References
  • Sigma-Aldrich. (n.d.).[5] Fmoc-Cys(Trt)-OH Safety Data Sheet. Retrieved from

  • Common Organic Chemistry. (n.d.). Trityl Protection and Deprotection Mechanisms. Retrieved from

  • Cornell University EHS. (n.d.). Waste Disposal Procedures for Laboratory Chemicals. Retrieved from

  • U.S. EPA. (2024). Hazardous Waste Codes and RCRA Regulations. Retrieved from

Sources

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